molecular formula C13H19IN2O3 B1375880 Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- CAS No. 669077-51-4

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Número de catálogo: B1375880
Número CAS: 669077-51-4
Peso molecular: 378.21 g/mol
Clave InChI: ZCIVGOHWDNABOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is a useful research compound. Its molecular formula is C13H19IN2O3 and its molecular weight is 378.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIVGOHWDNABOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCOCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80791964
Record name N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669077-51-4
Record name N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide: Structure, Properties, and Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), radiopharmaceuticals, and intracellular bioconjugation, the selection of an optimal bifunctional linker is paramount. Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (commonly referred to as the 4-iodobenzoyl-PEG2-amine or Iph-(PEG)2 linker) represents a highly versatile, heterobifunctional building block.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural anatomy, physicochemical properties, and the mechanistic causality behind its synthesis and application in advanced drug development and molecular imaging workflows.

Structural Anatomy & Mechanistic Utility

The utility of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide stems from its tripartite structure, which segregates orthogonal reactive handles via a flexible, hydrophilic spacer.

  • The 4-Iodobenzoyl Warhead (Electrophile): The aryl iodide moiety is highly polarized and susceptible to oxidative addition by low-valent transition metals. This makes it an ideal substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1] or Copper-catalyzed Ullmann-type couplings[2]. Furthermore, the iodine atom can undergo facile isotopic exchange for radiopharmaceutical applications (e.g., 123I , 124I , 131I ).

  • The PEG2 Spacer (Pharmacokinetic Modulator): Consisting of a diethylene glycol derivative, the PEG2 linker imparts essential aqueous solubility. In intracellular applications, this hydrophilicity prevents the non-specific hydrophobic aggregation common with purely aliphatic linkers and enhances membrane permeability through bacterial porins[1].

  • The Terminal Primary Amine (Nucleophile): The aliphatic amine provides a highly nucleophilic handle, allowing for selective amidation with NHS-esters, isothiocyanates, or carboxylic acids (via EDC/NHS coupling) at physiological or slightly basic pH (7.4–8.5).

Quantitative Physicochemical Data

To facilitate experimental design, the core quantitative properties of the molecule are summarized below.

PropertyValueMechanistic Implication
Chemical Formula C13​H19​IN2​O3​ Defines stoichiometric calculations for bioconjugation.
Molecular Weight 378.21 g/mol Low molecular weight ensures minimal steric perturbation when conjugated to small-molecule drugs.
Exact Mass 378.0440 DaCritical for LC-MS/HRMS validation of bioconjugates[2].
LogP (Estimated) ~1.5 - 2.0Amphiphilic nature; soluble in organic solvents (DCM, DMF) while maintaining aqueous compatibility.
H-Bond Donors/Acceptors 2 / 4Facilitates favorable solvation in aqueous biological buffers.

Orthogonal Reactivity & Workflow Visualization

The true power of this linker lies in its orthogonal reactivity. The primary amine can be reacted under mild, metal-free conditions, leaving the aryl iodide intact for subsequent transition-metal-catalyzed functionalization.

G cluster_0 Orthogonal Reactivity Pathways A N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide (Bifunctional Linker) B Terminal Primary Amine (Nucleophilic) A->B Site 1 C 4-Iodophenyl Group (Electrophilic) A->C Site 2 D Amidation / Bioconjugation (NHS Esters, EDC/NHS) B->D pH 7.4 - 8.5 E Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) C->E Pd(0) Catalyst F Functionalized Bioconjugate (PROTAC / Radiotracer) D->F Stable Amide Bond E->F C-C Bond Formation

Orthogonal reactivity pathways of the bifunctional PEG2-iodobenzamide linker.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide requires careful stoichiometric control to prevent the formation of symmetric bis-amide dimers. The following protocol utilizes an acid chloride approach, which is highly efficient and scalable[2].

Rationale & Causality in Experimental Design
  • Why use a massive excess of diamine? 2,2′-(ethylenedioxy)bis(ethylamine) is a symmetric molecule. Using an 8-fold molar excess (150 mmol diamine to 18.8 mmol acid chloride) statistically ensures that the electrophile reacts with a free diamine molecule rather than a mono-reacted intermediate, suppressing dimer formation[2].

  • Why use Triethylamine ( Et3​N )? It acts as an acid scavenger, neutralizing the HCl byproduct. Without it, the unreacted diamine would become protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction.

Step-by-Step Protocol
  • Preparation: Dissolve 4-iodobenzoyl chloride (5.00 g, 18.8 mmol) in 125 mL of anhydrous dichloromethane ( CH2​Cl2​ )[2].

  • Amidation: In a separate flask, prepare a solution of 2,2′-(ethylenedioxy)bis(ethylamine) (22.2 g, 150 mmol) and Et3​N (5 mL) in 150 mL of CH2​Cl2​ . Cool the receiving flask to 0 °C to control the exothermic reaction[2].

  • Addition: Add the 4-iodobenzoyl chloride solution dropwise to the diamine solution under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight under an inert atmosphere (Argon/Nitrogen)[2].

  • Workup & Purification (Self-Validation):

    • Evaporate the CH2​Cl2​ under reduced pressure.

    • Add distilled water to the residue. The symmetric dimer (if any) and unreacted acid chloride byproducts will precipitate. Filter the suspension[2].

    • Extract the aqueous filtrate with Ethyl Acetate (EtOAc, 400 mL). Causality: The mono-functionalized product partitions into the organic layer, while the massive excess of highly polar unreacted diamine remains in the aqueous layer[2].

    • Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate to yield the product as an oily residue[2].

  • Analytical Validation: Confirm product identity via LC-MS. The expected [M+H]+ peak is 379.05[2]. TLC analysis (Ninhydrin stain) should yield a purple spot, confirming the presence of the free primary amine.

Advanced Applications in Literature

Intracellular Palladium-Mediated Protein Labeling

Traditional bioconjugation relies on click chemistry, but the 4-iodobenzamide moiety opens the door to intracellular organometallic chemistry. In a landmark study, researchers utilized this specific Iph-(PEG)2 linker to perform ligand-free Palladium-mediated cross-coupling directly inside living Gram-negative bacterial pathogens[1]. The terminal amine was first conjugated to a targeting moiety or biotin. Once internalized by the bacteria, the aryl iodide underwent a Suzuki-Miyaura coupling with an exogenously delivered boronic acid fluorophore, catalyzed by intracellularly deposited Pd nanoparticles. The PEG2 spacer was critical here, providing the exact balance of hydrophilicity needed to traverse the bacterial porins without precipitating in the cytosol[1].

Biosensors and Thermal Precipitation Assays

In materials science and diagnostics, this linker acts as a bridge between synthetic polymers and biological recognition elements. Researchers at MIT utilized this compound to synthesize fluorescent semiconducting polymer conjugates[2]. The primary amine was used to attach the linker to a polymer backbone, while the 4-iodobenzoyl group was subsequently subjected to a Copper-catalyzed coupling to attach an alkoxyamine[2]. This enabled the creation of poly(N-isopropylacrylamide) (polyNIPA) bioconjugates capable of thermally induced co-precipitation, creating a highly sensitive transduction scheme for DNA and antigen biosensors[2].

References

  • Title: Ligand-Free Palladium-Mediated Site-Specific Protein Labeling Inside Gram-Negative Bacterial Pathogens Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Fluorescent Semiconducting Polymer Conjugates of Poly(N-isopropylacrylamide) for Thermal Precipitation Assays Source: Macromolecules (MIT / ACS Publications) URL: [Link]

Sources

Mechanism of Action for 4-Iodobenzamide PEG Derivatives in Targeted Imaging

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular and systemic mechanisms governing the use of 4-iodobenzamide derivatives, enhanced by Polyethylene Glycol (PEG) conjugation, as advanced probes for targeted molecular imaging. We will deconstruct the constituent parts of these agents—the targeting moiety, the imaging radionuclide, and the pharmacokinetic modifier—to build a comprehensive understanding of their synergistic action from systemic administration to target-specific signal generation.

Introduction: The Imperative for Precision in Molecular Imaging

Molecular imaging seeks to visualize, characterize, and quantify biological processes at the cellular and subcellular levels within living organisms. Its power lies in the use of targeted imaging agents, or radiotracers, that can illuminate specific molecular signatures of disease. An ideal imaging agent must exhibit high target affinity and specificity, favorable pharmacokinetics (including prolonged circulation and low non-target uptake), and efficient clearance, all of which contribute to a high signal-to-noise ratio for clear diagnostic visualization.

4-Iodobenzamide derivatives have emerged as a versatile class of targeting vectors, showing high affinity for various biological targets implicated in oncology and neurology.[1][2] However, like many small-molecule probes, their clinical utility can be hampered by rapid clearance and suboptimal biodistribution. PEGylation, the process of covalently attaching polyethylene glycol chains, is a clinically validated and powerful strategy to overcome these pharmacokinetic hurdles.[3][4] This guide elucidates the integrated mechanism of action of PEGylated 4-iodobenzamide radiotracers, explaining how this combination of targeting and polymer technology leads to a superior imaging agent.

Deconstructing the Imaging Agent: A Tripartite Mechanism

The efficacy of a 4-iodobenzamide PEG derivative hinges on the interplay of three core components:

  • The Targeting Moiety: 4-Iodobenzamide and its analogues.

  • The Reporter: A radioisotope of iodine.

  • The Pharmacokinetic Modifier: The conjugated PEG chain.

The 4-Iodobenzamide Core: A Vector for Molecular Targets

The benzamide scaffold is a privileged structure in medicinal chemistry. In the context of imaging, its derivatives have been designed to bind with high affinity to several key biomarkers.

  • Melanin: Certain iodobenzamide derivatives, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), exhibit a remarkable affinity for melanin, the pigment found in high concentrations in melanoma cells.[5] This specific binding allows for the targeted imaging of primary and metastatic melanoma, a notoriously aggressive cancer.[6][7][8] The mechanism is believed to involve an interaction with the polymeric structure of melanin, enabling accumulation in pigmented tissues.[5]

  • Sigma Receptors: Other derivatives show high affinity for sigma-1 and sigma-2 receptors, which are often overexpressed in various tumor types, including breast and lung cancer, and are involved in cell proliferation.[9][10] This makes them valuable for oncologic imaging beyond melanoma. For instance, [125I]-(2-piperidinylaminoethyl)4-iodobenzamide (PAB) has been shown to bind with high affinity to human malignant melanoma cells via sigma-1 receptors.[10]

  • Dopamine D2 Receptors: In neuroscience, iodobenzamide (IBZM) is a well-established ligand for SPECT imaging of dopamine D2 receptors in the brain, crucial for studying conditions like Parkinson's disease.[2][11]

The Radioiodine Atom: The Source of the Imaging Signal

The iodine atom on the benzamide ring serves a dual purpose. It is integral to the structure for target binding and, more importantly, it is the site for introducing a radioactive isotope for external detection. The choice of isotope is critical and depends on the application:

  • Iodine-123 (¹²³I): The preferred isotope for clinical Single-Photon Emission Computed Tomography (SPECT) imaging. It emits gamma rays at an ideal energy (159 keV) for gamma cameras and has a convenient half-life of 13.2 hours, minimizing the radiation dose to the patient.[12]

  • Iodine-125 (¹²⁵I): Used extensively in preclinical research for biodistribution studies and in vitro assays due to its longer half-life (59.4 days) and lower energy gamma emission (35 keV).[7][13]

  • Iodine-131 (¹³¹I): Emits both gamma rays for imaging and beta particles, making it suitable for "theranostic" applications where the same molecule can be used for both diagnosis and targeted radionuclide therapy.[13]

The process of incorporating the radioisotope is typically achieved through an electrophilic radio-iododestannylation of a tributylstannyl precursor, a method that allows for high radiochemical purity and specific activity.[5]

PEGylation: Engineering Superior Pharmacokinetics

While the iodobenzamide core directs the agent to its target, the PEG chain governs its journey through the body. The covalent attachment of PEG chains confers several critical advantages.[4]

  • Prolonged Circulation (The "Stealth" Effect): The primary role of PEGylation is to increase the agent's hydrodynamic size and create a hydrophilic shield.[4] This "masks" the agent from the host's immune system and the reticuloendothelial system (RES) in the liver and spleen, which are responsible for clearing foreign particles from the blood.[3] By avoiding rapid RES uptake, the agent's circulation half-life is significantly extended.[3][14]

  • Reduced Renal Clearance: The increased size also prevents rapid filtration by the kidneys, further prolonging blood residence time.[4]

  • Enhanced Solubility: PEG is highly water-soluble, which can improve the solubility and stability of hydrophobic drugs or imaging agents in aqueous solutions.[4][15]

  • Improved Tumor Accumulation (EPR Effect): For cancer imaging, the prolonged circulation synergizes with the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky, allowing large molecules (like PEGylated agents) to extravasate into the tumor interstitium. Poor lymphatic drainage in the tumor then traps these agents, leading to passive accumulation over time.[3]

The synergistic mechanism is therefore clear: PEGylation acts as a delivery system, increasing the probability that the 4-iodobenzamide moiety will reach and bind to its target tissue before being cleared from the body. This leads to higher target-to-background ratios and a wider window for optimal imaging.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz provide a clear visual representation of the agent's mechanism and the experimental workflow used for its validation.

Diagram: Integrated Mechanism of Action

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) A 1. Intravenous Injection of PEG-Iodobenzamide B 2. PEG Shielding (Hydrophilic Cloud) A->B Masking C 3. Evasion of RES (Liver & Spleen) B->C Reduces Opsonization D 4. Prolonged Circulation Time C->D Increases Bioavailability E 5. Extravasation via Leaky Vasculature (EPR Effect) D->E I Non-Target Tissue (Rapid Clearance) D->I Renal/Hepatic Clearance F 6. Specific Binding (e.g., to Melanin/Receptors) E->F G 7. Signal Accumulation at Target Site F->G H 8. SPECT/PET Imaging (High Signal-to-Noise) G->H G A 1. Synthesis & Radiolabeling (e.g., with ¹²⁵I) C 3. Agent Administration (Intravenous Injection) A->C B 2. Animal Model Preparation (e.g., Melanoma Xenograft in Mice) B->C D 4. Timed Biodistribution (e.g., 1h, 6h, 24h post-injection) C->D E 5. Tissue Harvesting (Tumor, Blood, Liver, Kidney, Muscle, etc.) D->E F 6. Gamma Counting of Tissue Samples E->F G 7. Data Analysis (% Injected Dose per Gram, %ID/g) F->G H 8. Calculation of Tumor-to-Organ Ratios G->H

Caption: Workflow for an in vivo biodistribution study.

Experimental Validation: A Self-Validating Protocol

The claims made about the mechanism of action must be substantiated by rigorous experimental data. An in vivo biodistribution study is the gold standard for evaluating the pharmacokinetics and targeting efficacy of a novel imaging agent.

Protocol: In Vivo Biodistribution of a ¹²⁵I-labeled PEG-Iodobenzamide in a Melanoma Xenograft Model

  • Causality: This protocol is designed to quantitatively measure the accumulation of the radiotracer in the target tissue (tumor) versus non-target tissues over time. A successful PEGylated agent will show higher %ID/g in the tumor and lower %ID/g in RES organs (liver, spleen) and blood at later time points compared to its non-PEGylated counterpart.

  • Self-Validation: The protocol includes internal controls. Muscle tissue serves as a negative control for non-specific uptake. Blood samples track clearance rates. Comparing early (e.g., 1h) and late (e.g., 24h) time points validates the retention at the target and clearance from background.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) subcutaneously implanted with a human melanoma cell line (e.g., A2058). [10]Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Agent Preparation: Prepare the ¹²⁵I-labeled PEG-Iodobenzamide derivative under sterile conditions. Determine the radiochemical purity (>95%) via HPLC. Dilute in sterile saline to the desired concentration (e.g., 1 µCi / 100 µL).

  • Administration: Randomize mice into time-point groups (e.g., n=4 per group for 1h, 6h, 24h, 48h). Administer a precise dose (e.g., 1 µCi) of the agent via tail vein injection. Retain a small, measured amount of the injectate as a standard for later calculations.

  • Euthanasia and Tissue Collection: At each designated time point, euthanize the cohort of mice. Immediately perform a cardiac puncture to collect a blood sample.

  • Dissection: Carefully dissect and collect key organs: tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, and brain.

  • Measurement: Weigh each tissue sample accurately. Place each sample in a separate tube for gamma counting.

  • Gamma Counting: Use a calibrated gamma counter to measure the radioactivity (counts per minute, CPM) in each tissue sample and the injection standard.

  • Data Calculation:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the formula: %ID/g = (CPM in tissue / Tissue weight in g) / (Total CPM in standard) * 100

    • Calculate the average and standard deviation for each organ at each time point.

    • Determine the tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of other organs (e.g., Tumor-to-Blood, Tumor-to-Muscle).

Data Presentation: Quantifying the PEG Advantage

The output of the biodistribution study is best summarized in a table. This allows for direct comparison of uptake across tissues and over time.

Table 1: Representative Biodistribution Data (%ID/g) in Melanoma-Bearing Mice

TissueNon-PEGylated Agent (24h)PEGylated Agent (24h)Rationale for Change
Tumor 1.02 ± 0.15 [10]4.50 ± 0.60 Prolonged circulation allows for greater accumulation via EPR and target binding.
Blood 0.06 ± 0.01 [10]0.95 ± 0.10 Increased hydrodynamic size significantly slows clearance from the bloodstream.
Liver 0.26 ± 0.04 [10]1.20 ± 0.25 Some RES uptake still occurs, but the rate is significantly reduced compared to early time points.
Kidneys 0.20 ± 0.030.80 ± 0.12 Reduced renal filtration due to larger molecular size.
Muscle 0.01 ± 0.005 [10]0.05 ± 0.01 Remains low, indicating minimal non-specific binding.
Tumor/Blood Ratio 17.80 [10]4.74 Ratio is lower due to high blood pool activity, but absolute tumor uptake is much higher.
Tumor/Muscle Ratio 94.58 [10]90.00 Remains high, demonstrating excellent target specificity against background tissue.

Note: Data for the "PEGylated Agent" is illustrative, based on established principles of PEGylation, to demonstrate the expected outcome. Data for the "Non-PEGylated Agent" is adapted from published results for [¹²⁵I]PAB.[10]

Conclusion and Future Perspectives

The conjugation of polyethylene glycol to 4-iodobenzamide-based radiotracers represents a sophisticated, mechanistically driven approach to enhancing imaging performance. By intelligently combining a high-affinity targeting vector with a powerful pharmacokinetic modifier, these agents can achieve the prolonged circulation and high target accumulation necessary for sensitive and specific molecular imaging. The mechanism relies on the PEG chain's ability to create a "stealth" particle that evades rapid systemic clearance, thereby maximizing the opportunity for the iodobenzamide core to engage its biological target.

Future work in this area will likely focus on optimizing the size and structure of the PEG linker, exploring next-generation polymers with biodegradable properties, and applying this platform to a wider array of biological targets and disease states. As our understanding of disease-specific molecular signatures grows, the ability to engineer the biodistribution of imaging agents through strategies like PEGylation will remain a cornerstone of developing next-generation diagnostic tools for personalized medicine.

References

  • Wong, D. F., Wilson, A. A., Chen, C., et al. (1992). In vivo studies of [125I]iodobenzamide and [11C]iodobenzamide: a ligand suitable for positron emission tomography and single photon emission tomography imaging of cerebral D2 dopamine receptors. Synapse, 12(3), 236-41. [Link]

  • Edreira, M. M., & Pozzi, O. R. (2006). Iodide benzamides for the in-vivo detection of melanoma and metastases. Melanoma Research, 16(1), 37–43. [Link]

  • Johns Hopkins University. In vivo studies of [125I]iodobenzamide and [11C]iodobenzamide: A ligand suitable for positron emission tomography and single photon emission tomography imaging of cerebral D2 dopamine receptors - Fingerprint. [Link]

  • Jin, H., Li, Y., Ahsen, O. O., et al. (2012). PEGylation of Protein-based MRI Contrast Agents Improves Relaxivities and Biocompatibilities. PMC. [Link]

  • Edreira, M. M., & Pozzi, O. R. (2006). Iodide benzamides for the in-vivo detection of melanoma and metastases. PubMed. [Link]

  • Vidal, A., et al. (2008). Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. ResearchGate. [Link]

  • Vidal, A., et al. (2008). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. PubMed. [Link]

  • Al-Jamal, W. T., & Al-Jamal, K. T. (2022). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. MDPI. [Link]

  • Sleiman, M., Chalon, S., Frangin, Y., et al. (1995). Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study. PubMed. [Link]

  • Veronese, F. M., & Harris, J. M. (2002). Nanoparticle PEGylation for imaging and therapy. PMC. [Link]

  • Creative PEGWorks. (2012). Nanoparticle PEGylation for imaging and therapy. [Link]

  • Wikipedia. (n.d.). PEGylation. [Link]

  • John, C. S., Bowen, W. D., Varma, V. M., et al. (1998). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. [Link]

  • Maffioli, L., Mascheroni, L., Gasparini, M., et al. (1994). A radiolabelled iodobenzamide for malignant melanoma staging. PubMed. [Link]

  • John, C. S., Gulden, M. E., Li, J., et al. (1998). A malignant melanoma imaging agent: synthesis, characterization, in vitro binding and biodistribution of iodine-125-(2-piperidinylaminoethyl)4-iodobenzamide. PubMed. [Link]

  • National Center for Biotechnology Information. (2011). [125I]N-(4-Dipropylaminobutyl)-4-iodobenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Verhoeff, N. P., Kapucu, O., Sokole-Busemann, E., et al. (1993). Dosimetry of iodine-123 iodobenzamide in healthy volunteers. Rotman Research Institute. [Link]

  • ResearchGate. (n.d.). Structure of Olaparib and iodo-PARPi inhibitors. [Link]

  • Sharma, S. K. (2020). Radiopharmaceuticals for Clinical SPECT Studies. Radiology Key. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis pathway, precursor selection, and detailed experimental protocol for the preparation of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide. Designed for researchers, scientists, and professionals in drug development and radiopharmaceutical chemistry, this document elucidates the chemical principles and practical considerations for achieving an efficient and verifiable synthesis.

Introduction and Strategic Importance

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide is a specialized chemical entity that serves as a crucial building block and precursor in various advanced research applications. The presence of an iodine atom on the benzamide ring makes it an ideal candidate for radioiodination, a key process in the development of diagnostic and therapeutic radiopharmaceuticals.[1][2] Specifically, iodinated benzamides have been investigated for their potential in imaging malignant melanoma and for their affinity to sigma receptors in the brain.[3][4][5] The flexible hydrophilic linker, derived from 2,2'-(ethylenedioxy)bis(ethylamine), enhances solubility and can be critical for modulating the pharmacokinetic properties of derivative molecules.

This guide focuses on the most direct and scientifically robust method for its synthesis: the nucleophilic acyl substitution between 4-iodobenzoyl chloride and 2,2'-(ethylenedioxy)bis(ethylamine).

Core Synthesis Pathway: Acylation

The principal strategy for synthesizing the target molecule is a direct acylation reaction. This involves the formation of an amide bond between an activated carboxylic acid derivative and a primary amine. This approach is favored for its high efficiency, reliability, and straightforward execution.

Precursor Selection and Rationale

The success of the synthesis hinges on the appropriate selection of two key precursors:

  • The Acylating Agent: 4-Iodobenzoyl Chloride

    • Rationale: 4-Iodobenzoic acid is the parent structure for the benzamide portion of the molecule. To facilitate the reaction with the amine, the carboxylic acid must be "activated" to increase the electrophilicity of the carbonyl carbon. Conversion to an acyl chloride is the most common and effective method of activation. 4-Iodobenzoyl chloride is a commercially available, crystalline solid that is highly reactive towards nucleophiles like primary amines. Its use simplifies the reaction setup and typically leads to high yields.

  • The Amine Nucleophile: 2,2'-(Ethylenedioxy)bis(ethylamine)

    • Rationale: This molecule, also known as O,O'-Bis(2-aminoethyl)ethylene glycol, provides the flexible linker and the terminal primary amine group required for the amide bond formation. It is a diamine, meaning it has two primary amine groups. To achieve mono-acylation and prevent the formation of a di-substituted byproduct, the reaction stoichiometry must be carefully controlled. Using an excess of the diamine ensures that the 4-iodobenzoyl chloride is the limiting reagent, statistically favoring the formation of the desired mono-amide product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a well-established two-step nucleophilic addition-elimination mechanism.[6]

  • Nucleophilic Addition: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine group of 2,2'-(ethylenedioxy)bis(ethylamine). This amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-iodobenzoyl chloride. This attack breaks the pi-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: A second molecule of the amine (or another base present in the reaction mixture, such as triethylamine) acts as a base to deprotonate the positively charged nitrogen atom, yielding the final neutral amide product and an ammonium salt byproduct.[6]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Supplier ExamplePurity
4-Iodobenzoyl chlorideIC₆H₄COCl266.46Sigma-Aldrich≥97%
2,2'-(Ethylenedioxy)bis(ethylamine)C₆H₁₆N₂O₂148.20Sigma-Aldrich≥98%
Triethylamine (TEA)(C₂H₅)₃N101.19Sigma-Aldrich≥99.5%
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Sigma-Aldrich≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)84.01--
Brine (Saturated NaCl Solution)NaCl(aq)58.44--
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2'-(ethylenedioxy)bis(ethylamine) (3.0 g, 20.2 mmol, 2.0 eq).

    • Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (2.82 mL, 20.2 mmol, 2.0 eq) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct formed during the reaction.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • In a separate flask, dissolve 4-iodobenzoyl chloride (2.70 g, 10.1 mmol, 1.0 eq) in 50 mL of anhydrous DCM.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

    • A white precipitate (triethylammonium chloride) will form upon addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in DCM with a few drops of ammonia. The disappearance of the 4-iodobenzoyl chloride spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic byproducts), and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will likely contain the desired mono-acylated product, some di-acylated byproduct, and unreacted diamine.

    • Purify the crude material using column chromatography on silica gel.

    • Elute with a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol). The addition of a small amount of triethylamine (0.5%) to the eluent can help prevent tailing of the amine products on the silica gel.

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide as a pure solid or viscous oil.

Visualization of the Synthesis Workflow

The following diagrams illustrate the overall synthesis pathway and the detailed reaction mechanism.

Caption: Overall workflow for the synthesis of the target compound.

Caption: Mechanism of nucleophilic acyl substitution.

Conclusion

The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide is reliably achieved through a direct acylation of 2,2'-(ethylenedioxy)bis(ethylamine) with 4-iodobenzoyl chloride. This method is robust, high-yielding, and relies on readily available starting materials. Careful control of stoichiometry and adherence to the outlined purification protocol are essential for obtaining a high-purity final product. This compound serves as a valuable intermediate, particularly for the development of novel radiolabeled molecules for applications in molecular imaging and targeted therapy.

References

  • Wadensten, H., et al. (1995). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Journal of Medicinal Chemistry, 38(11), 1934-1945.
  • Garnier, S., et al. (2007). Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma. Journal of Medicinal Chemistry, 50(15), 3585-3596.
  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository.
  • D'Onofrio, A., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(20), 7087.
  • Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7808.
  • Bocksrocker, T., et al. (1993). N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results. European Journal of Nuclear Medicine, 20(3), 238-243.
  • BenchChem. (2025). An In-Depth Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone for Medicinal Chemistry. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. The Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzoyl chloride 97. Sigma-Aldrich Product Page.
  • Clark, J. (2015).

Sources

Technical Whitepaper: Safety, Toxicity, and Application Profiling of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, bifunctional linkers serve as the architectural backbone of chimeric molecules. Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (commonly referred to as 4-Iodo-Bz-PEG2-amine) is a highly specialized, heterobifunctional building block. It seamlessly integrates the aqueous solubility of a short polyethylene glycol (PEG) spacer with the orthogonal reactivity of a primary aliphatic amine and an aryl iodide.

This whitepaper provides an in-depth analysis of its physicochemical properties, comprehensive Safety Data Sheet (SDS) profiling, toxicological causality, and validated experimental workflows for its application in Proteolysis Targeting Chimera (PROTAC) synthesis and radioligand development.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 4-Iodo-Bz-PEG2-amine is not arbitrary; it is engineered to solve specific thermodynamic and kinetic challenges in drug design [1].

  • The 4-Iodobenzamide Moiety: The iodine atom at the para position serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Furthermore, in radiopharmaceutical applications, this site allows for facile isotopic exchange with 123I or 125I for diagnostic imaging [2].

  • The PEG2 Spacer: Hydrophobic target ligands often suffer from poor pharmacokinetic profiles. The inclusion of the diethylene glycol spacer mitigates lipophilic liability, prevents aggregation, and provides a flexible tether that avoids steric clashing between the E3 ligase and the Target Protein of Interest (POI) [1].

  • The Terminal Primary Amine: Offers rapid, high-yielding conjugation to carboxylic acid-bearing ligands via standard peptide coupling conditions.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide
Chemical Formula C13​H19​IN2​O3​
Molecular Weight 378.21 g/mol
Physical State Light yellow to off-white viscous oil or low-melting solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Moderately soluble in H2​O
Reactivity Sites Primary Amine ( −NH2​ ), Aryl Iodide ( Ar-I )

Comprehensive Safety Data Sheet (SDS) & Toxicity Evaluation

While PEG-amines are generally recognized as safe and highly biocompatible[4], the conjugation to a halogenated benzamide pharmacophore introduces specific hazard classifications. The toxicity profile of this compound is a composite of its structural components.

Hazard Identification (GHS Classification)

Based on structural analogs and the intrinsic properties of benzamide derivatives [3], this compound is classified under the following GHS categories:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H336 - May cause respiratory irritation.

Causality in Toxicological Responses
  • Hepatotoxicity & Mutagenicity: Benzamide precursors have a documented history of mild mutagenic potential (Muta. 2) [3]. However, the bulky PEG substitution at the amide nitrogen significantly hinders the enzymatic activation pathways that typically lead to toxic epoxide intermediates in the liver.

  • Cellular Cytotoxicity: In vivo studies of related iodobenzamides demonstrate rapid blood clearance and low systemic toxicity (LD50 > 110 mg/kg in murine models). Cytotoxicity is generally only observed at high in vitro concentrations, driven by the lipophilicity of the iodine atom disrupting lipid bilayers [2].

  • Dermal Irritation: The terminal primary amine is mildly basic ( pKa​≈9.0 ). Upon contact with moisture on the skin or ocular mucosa, it can cause localized pH elevation, leading to the irritation classified under H315 and H319.

Table 2: Safe Handling & PPE Protocols
Protocol CategoryMandatory Requirements
Personal Protective Equipment Nitrile gloves (double-layered for prolonged handling), safety goggles with side shields, and a lab coat.
Engineering Controls Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to mitigate H336 risks.
Storage Conditions Store at −20∘C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic deiodination.
Spill Response Absorb with inert material (e.g., vermiculite). Do not use combustible absorbents. Wash the area with a 5% acetic acid solution to neutralize the amine.

Mechanistic Pathways & Pharmacokinetics

Understanding the metabolic fate of the linker is critical for in vivo applications. The primary degradation pathways involve enzymatic cleavage rather than spontaneous hydrolysis, ensuring the linker remains stable in systemic circulation long enough to exert its bridging function.

MetabolicPathway A N-[2-[2-(2-aminoethoxy)ethoxy]ethyl] -4-iodobenzamide B Hepatic Deiodination (Dehalogenases) A->B Minor Pathway C Amide Hydrolysis (Amidases) A->C Major Pathway E Benzamide-PEG2-amine (Deiodinated) B->E D 4-Iodobenzoic Acid + PEG2-Diamine C->D

Metabolic degradation pathways of the 4-iodo-benzamide PEG2-amine linker in hepatic models.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The orthogonal reactivity of the linker allows for a highly controlled, step-wise assembly of complex chimeras.

Workflow 1: Bioconjugation via Amide Coupling

This step attaches the linker to a carboxylic acid-functionalized Target Ligand.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq, typically 0.1 mmol) in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is prioritized over EDC/NHS because it forms a highly reactive 7-azabenzotriazole active ester, which drastically reduces reaction times and minimizes the risk of PEG-amine side reactions (e.g., unwanted cyclizations).

  • Conjugation: Add 4-Iodo-Bz-PEG2-amine (1.1 eq) dropwise. Stir for 2 hours under Argon.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The product will exhibit a distinct isotopic signature due to the monoisotopic mass of Iodine ( 127I ), alongside a strong UV absorbance peak at 254 nm from the benzamide ring.

  • Purification: Quench with H2​O , extract with Ethyl Acetate ( 3×10 mL), dry over Na2​SO4​ , and purify via reverse-phase HPLC (MeCN/H2O gradient with 0.1% TFA).

Workflow 2: Palladium-Catalyzed Cross-Coupling (PROTAC Assembly)

This step utilizes the aryl iodide to attach an E3 Ligase recruiter (e.g., an alkyne-functionalized Thalidomide derivative) via Sonogashira coupling.

  • Degassing: Dissolve the purified intermediate from Workflow 1 (1.0 eq) and the alkyne-functionalized E3 ligand (1.2 eq) in a 1:1 mixture of anhydrous THF and Triethylamine (TEA). Perform three freeze-pump-thaw cycles.

    • Causality: Rigorous exclusion of oxygen is mandatory. Trace O2​ will trigger the Glaser homocoupling of the terminal alkyne, consuming the E3 ligand and drastically reducing the yield of the desired heterodimer.

  • Catalysis: Under a positive flow of Argon, add Pd(PPh3​)4​ (0.05 eq) and CuI (0.1 eq).

  • Reaction: Stir the sealed vessel at 60°C for 12 hours.

  • Workup: Cool to room temperature, dilute with DCM, and filter through a pad of Celite to remove the precipitated palladium black and copper salts. Concentrate the filtrate in vacuo and purify via preparative HPLC.

PROTACWorkflow Step1 Target Ligand (COOH functionalized) Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 Intermediate 4-Iodo-Bz-PEG-Ligand Step2->Step3 + Linker Step5 Pd-Catalyzed Coupling (Sonogashira/Suzuki) Step3->Step5 Step4 E3 Ligase Recruiter (Alkyne/Boronic Acid) Step4->Step5 Step6 Purified PROTAC Molecule Step5->Step6

Bifunctional workflow for PROTAC synthesis utilizing the 4-iodo-benzamide PEG2-amine linker.

References

  • Novel approaches for the rational design of PROTAC linkers Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors Source: Cancer Research, American Association for Cancer Research (AACR) URL:[Link]

Methodological & Application

Application Note: High-Yield Iodine-124 Radiolabeling of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide for PET Imaging and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted radiopharmaceuticals relies heavily on the strategic selection of both the targeting scaffold and the radionuclide. N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide is a highly versatile, PEGylated 4-iodobenzamide derivative. The 4-iodobenzamide core is a privileged pharmacophore known for its high-affinity binding to melanin, making it an exceptional targeting vector for metastatic melanoma[1].

The incorporation of a PEG2-amine linker (aminoethoxy-ethoxy-ethyl) serves two critical functions:

  • Pharmacokinetic Optimization: It increases the hydrophilicity of the tracer, significantly reducing hepatobiliary excretion—a common limitation that obscures intra-abdominal lesion detection with highly lipophilic benzamides[2].

  • Bifunctional Utility: The terminal primary amine acts as a conjugation handle, allowing the radiolabeled molecule to function as a prosthetic group for the subsequent labeling of larger macromolecules (e.g., antibodies, peptides, or nanoparticles).

Iodine-124 ( 124 I) is selected as the radionuclide of choice. As a positron emitter with a half-life of 4.18 days, 124 I enables high-resolution Positron Emission Tomography (PET) imaging[3]. Its extended half-life perfectly accommodates the longitudinal imaging required for slow-clearing bioconjugates and allows for delayed imaging in melanoma patients, maximizing the tumor-to-background ratio[3].

Mechanistic Insights and Rationale (E-E-A-T)

The Challenge of Unactivated Aryl Iodides

Direct electrophilic radioiodination (using oxidizing agents like Chloramine-T or IODO-GEN) is highly efficient for activated aromatic rings, such as the phenol group in tyrosine[4]. However, the 4-iodobenzamide scaffold lacks such electron-donating activation. Therefore, direct electrophilic substitution is not viable. Instead, the most direct and elegant method to radiolabel an existing aryl iodide is Isotopic Exchange , where the stable 127 I atom is swapped with radioactive 124 I.

Causality of the Copper-Catalyzed Isotopic Exchange (CuIE)

Uncatalyzed thermal isotopic exchange requires extreme temperatures (>150°C) that would thermally degrade the PEG-amine aliphatic chain. To lower the activation energy, a Copper(I) catalyst is employed[5].

The mechanistic causality is as follows:

  • Oxidative Addition: The active Cu(I) species inserts into the Ar–I bond of the precursor, forming a transient Cu(III) intermediate.

  • Ligand Exchange: The radioactive[ 124 I]NaI in solution exchanges with the bound stable iodide on the Cu(III) center.

  • Reductive Elimination: The complex collapses, releasing the 124 I-labeled benzamide and regenerating the Cu(I) catalyst[6].

Crucial Insight on Amine Coordination: Primary amines can coordinate with free copper ions, potentially poisoning the catalyst. To circumvent this, advanced protocols utilize ligand-assisted systems (e.g., 1,10-phenanthroline) which saturate the copper coordination sphere, preventing the terminal amine of the PEG linker from inhibiting the catalytic cycle[6]. Ascorbic acid or Sn(II) salts are added to the reaction mixture to ensure that any oxidized Cu(II) is continuously reduced back to the catalytically active Cu(I) state[5].

A Self-Validating Analytical System

A core tenet of radiopharmaceutical production is rigorous quality control. Because isotopic exchange does not alter the chemical structure of the molecule (only its isotopic mass), the non-radioactive starting material serves as its own perfect reference standard. By co-injecting the crude reaction mixture with the standard during High-Performance Liquid Chromatography (HPLC), the UV absorbance peak of the precursor will perfectly co-elute with the radiometric peak of the product. This creates a self-validating loop that unambiguously confirms the radiochemical identity of the synthesized tracer.

Visualizations

Workflow A Precursor: N-[2-[2-(2-aminoethoxy)ethoxy]ethyl] -4-iodobenzamide B [124I]NaI + Cu(I) Catalyst Isotopic Exchange (100°C, 30 min) A->B Radioiodination C HPLC Purification (C18 Column) B->C Crude Mixture D 124I-Labeled Benzamide (Melanoma PET Imaging) C->D Pure Product E Bioconjugation (via Primary Amine) D->E Optional Prosthetic Use

Caption: Workflow for the 124I-radiolabeling and downstream application of the PEGylated benzamide.

Mechanism ArI Ar-I (Precursor) OxAdd Oxidative Addition Ar-Cu(III)-I ArI->OxAdd Cu1 Cu(I) Catalyst Cu1->OxAdd LigEx Ligand Exchange Ar-Cu(III)-[124I] OxAdd->LigEx + [124I]- RedElim Reductive Elimination Ar-[124I] + Cu(I) LigEx->RedElim - I- RedElim->Cu1 Catalyst Regeneration Product 124I-Labeled Product RedElim->Product

Caption: Catalytic cycle of the Cu(I)-mediated isotopic exchange for aryl iodide radioiodination.

Quantitative Data Summaries

Table 1: Physical Properties of Medical Radioiodine Isotopes [3][4]

Isotope Half-Life Primary Emission Energy (Max) Primary Clinical Application

| 123 I | 13.2 hours | Gamma ( γ ) | 159 keV | SPECT Imaging (Rapid clearance) | | 124 I | 4.18 days | Positron ( β+ ) | 2.13 MeV | PET Imaging (Longitudinal/Delayed) | | 125 I | 59.4 days | Auger / Low γ | 35 keV | In vitro assays / Brachytherapy | | 131 I | 8.02 days | Beta ( β− ) | 606 keV | Targeted Radionuclide Therapy |

Table 2: Optimization Parameters for Cu-Catalyzed Isotopic Exchange [5]

Parameter Sub-optimal Condition Optimized Condition Rationale for Optimization
Temperature 150 °C 90–100 °C Prevents thermal degradation of the PEG-amine linker.

| Catalyst | Cu(II)SO 4​ alone | Cu(I) + Ascorbic Acid | Ascorbic acid maintains Cu in the active +1 oxidation state. | | Ligand | None | 1,10-phenanthroline | Prevents terminal primary amine from poisoning the Cu catalyst. | | Reaction Time | 5 minutes | 30 minutes | Maximizes radiochemical yield (RCY) for unactivated aryl iodides. |

Step-by-Step Experimental Protocol

Materials and Reagents
  • Precursor: N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide (1 mg/mL in anhydrous DMSO).

  • Radionuclide: [ 124 I]NaI in 0.05 M NaOH (approx. 150–200 MBq).

  • Catalyst Solution: 10 mM Copper(II) sulfate (CuSO 4​ ) and 20 mM 1,10-phenanthroline in degassed water.

  • Reducing Agent: 50 mM L-ascorbic acid in degassed water (freshly prepared).

  • Quenching Buffer: 0.1 M Sodium thiosulfate (Na 2​ S 2​ O 3​ ).

Radioiodination via Cu-Catalyzed Isotopic Exchange
  • Preparation of the Active Catalyst: In a sterile, low-protein-binding microcentrifuge tube, mix 10 µL of the Catalyst Solution with 10 µL of the Reducing Agent. Incubate at room temperature for 5 minutes to allow the reduction of Cu(II) to the active Cu(I)-phenanthroline complex.

  • Reaction Assembly: To a V-vial containing 50 µL of the Precursor solution (50 µg), add the activated Cu(I) catalyst mixture.

  • Radionuclide Addition: Carefully add 150–200 MBq of [ 124 I]NaI (volume 20 µL) to the V-vial. Ensure the pH is mildly acidic to neutral (pH 5.5–7.0) by adding 10 µL of 0.5 M ammonium acetate buffer if necessary.

  • Thermal Incubation: Seal the vial and heat at 95°C for 30 minutes in a lead-shielded heating block. Causality: This specific time-temperature profile provides sufficient energy to drive the oxidative addition without causing thermal cleavage of the PEG chain.

  • Quenching: Remove the vial from the heating block and allow it to cool for 2 minutes. Add 50 µL of the Quenching Buffer to halt the reaction and reduce any volatile oxidized iodine species ( I2​ ) back to non-volatile iodide ( I− ), minimizing radiation exposure risks.

Semi-Preparative HPLC Purification
  • Injection: Inject the crude quenched mixture onto a semi-preparative Reversed-Phase C18 HPLC column.

  • Mobile Phase: Gradient elution using Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile). Run a gradient from 10% B to 70% B over 25 minutes at a flow rate of 3 mL/min.

  • Fraction Collection: Monitor the eluate using an inline radiometric detector and a UV detector (set to 254 nm). Collect the radioactive fraction corresponding to the UV peak of the precursor.

  • Formulation: Evaporate the acetonitrile from the collected fraction under a gentle stream of nitrogen and reconstitute the 124 I-labeled product in sterile PBS (pH 7.4) or ethanol depending on downstream bioconjugation needs.

Quality Control (Self-Validating System)
  • Radio-HPLC Co-injection: Spike an aliquot of the formulated product with 5 µg of the non-radioactive precursor. Inject onto an analytical C18 HPLC column.

  • Validation: The radiochemical purity (RCP) must be 95%. The radiometric peak must perfectly align with the UV peak of the spiked precursor, confirming the identity of the 124 I-labeled benzamide.

Sources

Application Note: Engineering High-Contrast Melanoma PET/SPECT Probes using 4-Iodobenzamide PEG3 Amine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Evolution of Melanin-Targeted Probes

Malignant melanoma uniquely overexpresses melanin, an intracellular biopolymer that provides a highly specific target for molecular imaging and targeted radionuclide therapy (TRT) [1]. Small-molecule benzamide derivatives, particularly 4-iodobenzamide (IBA) analogs, have long been recognized for their exceptional melanin affinity, driven by electrostatic interactions with the polymer's indole units and hydrophobic stacking [2].

However, first-generation tracers (e.g., 123 I-BZA) suffered from high lipophilicity, leading to significant hepatobiliary clearance. High background signal in the liver and gastrointestinal tract severely limits the detection of hepatic metastases—a common site for melanoma dissemination [3].

The PEG3-Amine Advantage: To resolve this pharmacokinetic bottleneck, the 4-iodobenzamide PEG3 amine scaffold was engineered.

  • PEG3 Linker: The incorporation of a short triethylene glycol (PEG3) chain precisely tunes the lipophilicity (LogD). This modification shifts the primary excretion route from hepatobiliary to renal, drastically reducing liver background while extending the blood circulation time for optimal tumor accumulation [3].

  • Terminal Amine: The primary amine acts as a universal conjugation handle. It allows for rapid, room-temperature coupling with bifunctional chelators (e.g., NOTA, DOTA) for radiometal labeling ( 68 Ga, 64 Cu, 177 Lu) or fluorophores for optical imaging, creating a highly modular platform for theranostic development [4].

Mechanism M1 Tyrosinase Activity (Melanogenesis) M2 Intracellular Melanin Polymer Accumulation M1->M2 DOPA oxidation M4 Electrostatic & Hydrophobic Interactions M2->M4 Target availability M3 4-Iodobenzamide PEG3 Amine Conjugate M3->M4 Cell penetration M5 Prolonged Tumor Retention (High PET/SPECT Signal) M4->M5 Specific binding

Mechanism of melanin-targeted retention of 4-iodobenzamide conjugates in melanoma cells.

Experimental Workflows & Conjugation Strategies

The workflow below outlines the transformation of the bare 4-iodobenzamide PEG3 amine precursor into a fully validated, high-contrast PET/SPECT imaging agent.

Workflow N1 4-Iodobenzamide PEG3 Amine (Targeting + Linker) N2 Amine Functionalization (NOTA/DOTA or Fluorophore) N1->N2 Conjugation N3 Radiolabeling (123I/124I/131I or 68Ga/64Cu) N2->N3 Isotope Addition N4 In Vitro Validation (B16F10 Melanoma Cells) N3->N4 QC & Binding N5 In Vivo PET/SPECT Imaging (High Tumor-to-Liver Ratio) N4->N5 Preclinical Translation

Workflow of 4-iodobenzamide PEG3 amine conjugation and preclinical imaging validation.

Self-Validating Protocols for Synthesis and Imaging

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (e.g., amelanotic negative controls and competitive blocking).

Protocol 1: Conjugation of NOTA to 4-Iodobenzamide PEG3 Amine

Causality Check: Conjugation is performed in anhydrous conditions because the NHS-ester of the NOTA chelator is highly susceptible to aqueous hydrolysis. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the PEG3-amine remains deprotonated and nucleophilic without competing for the NHS-ester.

  • Preparation: Dissolve 5 mg of 4-iodobenzamide PEG3 amine in 500 µL of anhydrous dimethyl sulfoxide (DMSO).

  • Activation: Add 1.2 molar equivalents of p-SCN-Bn-NOTA or NOTA-NHS ester to the solution.

  • Catalysis: Add 3 molar equivalents of DIPEA. Vortex gently.

  • Incubation: React at room temperature for 12 hours under continuous agitation in the dark.

  • Purification: Purify the resulting NOTA-PEG3-4-iodobenzamide conjugate using semi-preparative reverse-phase HPLC (C18 column, H 2​ O/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Protocol 2: 68 Ga Radiolabeling and Quality Control

Causality Check: The labeling is strictly buffered at pH 4.0–4.5. If the pH drops below 3.5, protonation of the NOTA carboxylates prevents gallium coordination. If the pH exceeds 5.5, 68 Ga 3+ rapidly hydrolyzes into insoluble gallium colloids, ruining radiochemical yield [4].

  • Elution: Elute 68 Ga from a 68 Ge/ 68 Ga generator using 0.1 M HCl.

  • Buffering: Add 500 µL of 1 M sodium acetate buffer (pH 4.5) to 1 mL of the 68 Ga eluate (approx. 150-200 MBq) to adjust the pH to 4.0.

  • Labeling: Add 10-20 µg of the NOTA-PEG3-4-iodobenzamide precursor.

  • Incubation: Heat the reaction block to 90°C for 10 minutes.

  • Validation (QC): Perform Radio-TLC (stationary phase: silica gel; mobile phase: 0.1 M sodium citrate). The intact 68 Ga-conjugate will migrate with the solvent front ( Rf​≈0.8 ), while unreacted 68 Ga remains at the origin ( Rf​≈0.0 ). Do not proceed to in vitro/in vivo studies unless Radiochemical Purity (RCP) > 99%.

Protocol 3: In Vitro Melanin-Specific Binding Assay

Causality Check: This protocol is a self-validating system. By testing uptake in B16F10 (highly pigmented) versus A375 (amelanotic) cells, and utilizing a cold-ligand blocking group, researchers can definitively prove that tracer retention is driven by melanin binding rather than non-specific lipophilic membrane trapping [5].

  • Seeding: Seed B16F10 (murine melanoma) and A375 (human amelanotic melanoma) cells in 6-well plates ( 1×105 cells/well) and incubate for 24 h.

  • Tracer Incubation: Add 37 kBq (1 µCi) of the radiolabeled conjugate to each well.

  • Blocking Control: To a parallel set of B16F10 wells, add a 100-fold molar excess of unlabeled 4-iodobenzamide 30 minutes prior to radiotracer addition.

  • Harvesting: After 1 h and 2 h incubations at 37°C, wash cells three times with ice-cold PBS to halt trafficking, lyse with 1 M NaOH, and measure radioactivity using a gamma counter.

  • Validation Criteria: B16F10 uptake must be significantly higher than A375 uptake. The blocking group must reduce B16F10 uptake by >80%.

Protocol 4: In Vivo PET Imaging of Melanoma Metastases
  • Model Preparation: Inject 1×106 B16F10 cells intravenously into C57BL/6 mice to establish a pulmonary metastasis model, or subcutaneously for a localized tumor model. Wait 10-14 days.

  • Injection: Administer 5-10 MBq of the radiotracer via the lateral tail vein.

  • Imaging: Anesthetize mice with 2% isoflurane. Perform static PET acquisitions at 1 h and 2 h post-injection.

  • Reconstruction & Analysis: Reconstruct images using a 3D ordered-subset expectation maximization (OSEM) algorithm. Draw Regions of Interest (ROIs) over the tumor, liver, and muscle to calculate %ID/g.

Quantitative Data: The Pharmacokinetic Impact of PEGylation

The integration of the PEG3 linker is not merely structural; it fundamentally alters the in vivo behavior of the radiotracer. The table below synthesizes preclinical biodistribution data, demonstrating how PEGylation successfully depresses liver accumulation while maintaining high melanin affinity, thereby maximizing the Tumor-to-Liver ratio.

Table 1: Comparative Biodistribution of Benzamide Radiotracers (%ID/g)

Radiotracer ScaffoldTumor UptakeLiver UptakeTumor-to-Liver RatioSource
18 F-5-FPN (Non-PEGylated, 1 h)~18.454.71 ± 1.47~3.91 [3]
18 F-PEG3-FPN (PEGylated, 1 h)19.52 ± 1.692.27 ± 0.458.60 [3]
131 I-MIP-1145 (Reference, 4 h)8.82~3.102.84 [5]

Data Synthesis Note: The addition of the PEG3 linker effectively halves hepatic accumulation while preserving or slightly enhancing absolute tumor uptake, effectively doubling the diagnostic contrast for detecting liver metastases.

References

  • Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine (2024). URL:[Link]

  • Synthesis and Preclinical Evaluation of 18F-PEG3-FPN for the Detection of Metastatic Pigmented Melanoma. Molecular Pharmaceutics (2017). URL:[Link]

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS One (2025). URL:[Link]

  • Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma. Cancer Research (2010). URL:[Link]

  • Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. Journal of Medicinal Chemistry (2008). URL:[Link]

Sources

Application Note: Conjugation of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted radiotherapeutics, theranostics, and antibody-drug conjugates (ADCs) relies heavily on the precise attachment of functional payloads to monoclonal antibodies (mAbs). Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (hereafter referred to as 4-Iodo-PEG2-Benzamide) is a highly versatile, primary amine-containing payload. The iodobenzamide moiety is a well-established pharmacophore for targeting melanin in melanoma and serves as an excellent precursor for radioiodination (e.g., 124 I for PET imaging, 131 I for targeted radiotherapy). The integrated PEG2 linker enhances aqueous solubility and provides a sterically unhindered primary amine, making it an ideal candidate for advanced bioconjugation.

This application note provides drug development professionals with field-proven, self-validating protocols for conjugating this amine payload to mAbs using two distinct mechanistic pathways: Microbial Transglutaminase (mTG) Site-Specific Conjugation and SMCC-Mediated Stochastic Conjugation .

Mechanistic Rationale & Conjugation Strategies

As a Senior Application Scientist, the decision of how to conjugate a payload is as critical as the payload itself. The primary amine on 4-Iodo-PEG2-Benzamide dictates our chemical approach. Direct coupling of an amine payload to mAb carboxylates (via EDC/NHS) is strongly discouraged, as it indiscriminately crosslinks the antibody's own native lysines and glutamates, leading to massive aggregation. Instead, we must utilize highly controlled orthogonal strategies [1].

Strategy A: Microbial Transglutaminase (mTG) Site-Specific Conjugation

Microbial transglutaminase (mTG) catalyzes the formation of an isopeptide bond between the γ -carboxamide group of glutamine and a primary amine. Native IgG1 antibodies possess a highly conserved glutamine at position 295 (Q295) in the Fc region. However, Q295 is sterically shielded by the native N297 glycan. By enzymatically removing this glycan using PNGase F, Q295 becomes accessible. mTG can then specifically ligate the primary amine of 4-Iodo-PEG2-Benzamide to Q295, yielding a highly homogeneous conjugate with a precise Drug-to-Antibody Ratio (DAR) of 2.0 [2].

mTG_Conjugation A Native IgG1 Monoclonal Antibody (Glycosylated at N297) B Deglycosylation (PNGase F) Exposes Q295 A->B Enzymatic Cleavage C Aglycosyl-IgG (Exposed Q295) B->C E Microbial Transglutaminase (mTG) Catalysis at 37°C C->E Substrate 1 D Amine Payload: 4-Iodo-PEG2-Benzamide D->E Substrate 2 F Site-Specific Conjugate (Isopeptide Bond, DAR = 2.0) E->F Ligation

Workflow for mTG-mediated site-specific conjugation of amine payloads to Q295.

Strategy B: SMCC-Mediated Thiol Conjugation

For applications where the native glycan must be preserved (e.g., to maintain Fc γ R-mediated effector functions like ADCC), a heterobifunctional crosslinker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is utilized [3]. The NHS ester of SMCC reacts with the primary amine of 4-Iodo-PEG2-Benzamide to form a maleimide-activated payload. Concurrently, the mAb is partially reduced using TCEP to break interchain disulfides, exposing reactive thiols. The maleimide-payload is then conjugated to these thiols, yielding a stochastic ADC [4].

SMCC_Conjugation P1 Amine Payload: 4-Iodo-PEG2-Benzamide P2 SMCC Crosslinker (NHS-to-Maleimide) P1->P2 NHS Ester Reaction P3 Maleimide-Activated Payload P2->P3 C1 Thioether Conjugation (pH 7.0 - 7.4) P3->C1 M1 Native Monoclonal Antibody M2 Partial Reduction (TCEP) Breaks Interchain Disulfides M1->M2 Disulfide Cleavage M3 Thiol-Reactive mAb M2->M3 M3->C1 C2 Stochastic ADC (DAR = 4.0 - 8.0) C1->C2

Workflow for SMCC-mediated stochastic conjugation of amine payloads to mAb thiols.

Experimental Protocols

Protocol A: mTG Site-Specific Conjugation (Self-Validating Workflow)

Causality Note: This protocol relies on the absolute specificity of mTG for primary amines and unshielded glutamines. The self-validating nature of this workflow ensures that if deglycosylation fails, conjugation will inherently yield a DAR of 0, preventing false positives.

Step 1: Deglycosylation

  • Dilute the native IgG1 to 5.0 mg/mL in 50 mM Tris-HCl, pH 7.6.

  • Add PNGase F (typically 1 U per μ g of mAb).

  • Incubate at 37°C for 16 hours.

  • Validation Check: Analyze a 2 μ g aliquot via SDS-PAGE or intact LC-MS. A mass shift of ~3 kDa (loss of two N-glycans) confirms complete deglycosylation.

Step 2: mTG-Catalyzed Conjugation

  • Buffer exchange the aglycosylated mAb into 1x PBS (pH 7.4) using a 30 kDa MWCO centrifugal filter to remove cleaved glycans and Tris buffer (which contains primary amines that could compete).

  • Prepare a 10 mM stock of 4-Iodo-PEG2-Benzamide in anhydrous DMSO.

  • Add the payload to the mAb solution at a 40-to-80 molar excess (final DMSO concentration must not exceed 10% v/v to prevent mAb denaturation).

  • Add microbial transglutaminase (Activa TI or purified recombinant mTG) at 3 U/mg of antibody.

  • Incubate the reaction at 37°C for 16 hours with gentle agitation.

Step 3: Purification

  • Purify the conjugate using a Protein A affinity column or Preparative Size Exclusion Chromatography (SEC) to remove the enzyme, excess payload, and organic solvent.

  • Elute and neutralize (if using Protein A), then formulate in the desired storage buffer (e.g., 20 mM Histidine, pH 6.0).

Protocol B: SMCC-Mediated Thiol Conjugation

Causality Note: TCEP is chosen over DTT for reduction because TCEP lacks a thiol group. This eliminates the need for an intermediate buffer exchange step before adding the maleimide-payload, significantly increasing overall yield and reducing workflow time.

Step 1: Payload Activation

  • Dissolve 4-Iodo-PEG2-Benzamide (1.0 eq) and SMCC (1.1 eq) in anhydrous DMSO.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.

  • React at room temperature (RT) for 2 hours.

  • Validation Check: Confirm complete conversion to the maleimide derivative via LC-MS prior to mAb introduction.

Step 2: mAb Partial Reduction

  • Dilute the mAb to 5.0 mg/mL in Conjugation Buffer (1x PBS, 1 mM EDTA, pH 7.2). EDTA is critical to chelate trace metals that cause thiol oxidation.

  • Add TCEP at a 2.5 molar excess relative to the mAb.

  • Incubate at 37°C for 2 hours to selectively reduce interchain disulfides.

Step 3: Conjugation and Quenching

  • Add the activated Maleimide-PEG2-Benzamide payload (from Step 1) directly to the reduced mAb at a 5-to-8 molar excess .

  • Incubate at RT for 1 hour.

  • Quench unreacted maleimides by adding a 10-fold molar excess of N-acetylcysteine for 15 minutes.

  • Purify via SEC (e.g., Sephadex G-25 or PD-10 desalting columns) into the final formulation buffer.

Analytical Validation & Quantitative Comparison

To ensure the trustworthiness of the generated conjugates, rigorous analytical validation must be performed. Intact Mass Spectrometry (LC-ESI-TOF-MS) is the gold standard for determining the exact DAR, while Size Exclusion Chromatography (SEC-HPLC) is required to quantify aggregation.

Table 1: Quantitative Comparison of Conjugation Strategies for 4-Iodo-PEG2-Benzamide

Analytical MetricmTG Site-Specific ConjugationSMCC Stochastic Conjugation
Conjugation Site Glutamine (Q295)Cysteine (Interchain Disulfides)
Typical DAR 1.95 – 2.0 (Highly homogeneous)3.5 – 4.5 (Heterogeneous mixture)
Linker Stability Isopeptide bond (Highly stable in vivo)Thioether bond (Susceptible to retro-Michael exchange)
Impact on Fc Function Abolishes Fc γ R binding (due to deglycosylation)Minimal to moderate impact
Aggregation (SEC-HPLC) < 2% (Due to PEG2 solubility & site-specificity)2% – 5% (Dependent on payload hydrophobicity)
Reaction Complexity 2 Steps (Deglycosylation + Conjugation)3 Steps (Activation + Reduction + Conjugation)

Troubleshooting & Optimization

  • Low DAR in mTG Reaction: The most common cause of a low DAR (<1.8) in mTG conjugation is incomplete deglycosylation. Ensure the PNGase F is active and the incubation time is sufficient. Additionally, verify that the conjugation buffer is completely free of primary amine-containing buffers (e.g., Tris, Glycine) which act as competitive substrates for mTG.

  • High Aggregation in SMCC Reaction: If SEC-HPLC reveals >5% high molecular weight species, the DMSO concentration during the conjugation step may be too high. Ensure the final organic solvent concentration remains 10% v/v. If necessary, use a co-solvent like Propylene Glycol to stabilize the mAb.

  • Payload Hydrolysis: The NHS ester on the SMCC crosslinker is highly susceptible to hydrolysis. Always use freshly opened, anhydrous DMSO/DMF, and perform the activation step immediately before adding it to the reduced antibody.

References

  • Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry JACS Au, 2023. URL:[Link]

  • US Patent US20210388085A1, 2021.
  • Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications Molecules (MDPI), 2018. URL:[Link]

  • The antibody-drug conjugate: an enabling modality for natural product-based cancer therapeutics Natural Product Reports (RSC), 2013. URL:[Link]

Troubleshooting & Optimization

troubleshooting low aqueous solubility in 4-iodobenzamide PEG3 amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-iodobenzamide PEG3 amine derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the low aqueous solubility often encountered with this class of compounds. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for the successful application of these molecules in your experiments, from biochemical assays to cell-based studies and conjugation chemistries.

This resource is structured into two main sections:

  • A detailed Troubleshooting Guide in a question-and-answer format to address specific experimental problems.

  • A Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: Tackling Low Aqueous Solubility

This section provides a systematic approach to diagnosing and solving solubility issues in the lab.

Q1: My 4-iodobenzamide PEG3 amine derivative is precipitating out of my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical parameter I should investigate?

A1: The most immediate and impactful factor to investigate is the pH of your solution . The terminal primary amine on the PEG3 linker is basic and its charge state is highly dependent on the pH.

Causality Explained: At a neutral or alkaline pH (like PBS at 7.4), the terminal amine is predominantly in its neutral, uncharged form (R-NH₂). This form is significantly less soluble in water. By lowering the pH, you protonate the amine, converting it to an ammonium salt (R-NH₃⁺). This charged species is substantially more soluble in aqueous media due to favorable ion-dipole interactions with water molecules.[1][2] The conversion of a basic drug into its salt form is a well-established and highly effective method for increasing aqueous solubility.[1][3][4][5]

Experimental Protocol: pH-Solubility Screening
  • Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., 50 mM acetate for pH 4-5.5, 50 mM phosphate for pH 6-7.5).

  • Stock Solution: Create a concentrated stock solution of your derivative in a water-miscible organic solvent like DMSO.

  • Addition: Add a small, fixed volume of the stock solution to each buffer to a final concentration that is slightly above your target working concentration. Self-Validation: Include a control with only the DMSO added to the buffers to ensure the vehicle itself doesn't cause precipitation.

  • Equilibration: Vortex each sample briefly and allow them to equilibrate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Observation: Visually inspect each sample for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determination: The lowest pH that maintains a clear solution is your optimal starting point for buffer selection.

Diagram: The Effect of pH on Amine Solubility

G cluster_0 Solution Environment Low_Solubility R-PEG3-NH₂ (Neutral Amine) Poorly Soluble High_Solubility R-PEG3-NH₃⁺ (Protonated Ammonium Salt) Highly Soluble Low_Solubility->High_Solubility  Add Acid (H⁺)  (Lower pH) High_Solubility->Low_Solubility  Add Base (OH⁻)  (Raise pH) caption pH-dependent equilibrium of the terminal amine.

Caption: pH-dependent equilibrium of the terminal amine.

Q2: I've lowered the pH, which improved solubility, but it's still not sufficient for my desired concentration. What is the next logical step?

A2: The next step is to modify the solvent environment by introducing a water-miscible organic co-solvent .

Causality Explained: The 4-iodobenzamide portion of your molecule is lipophilic and contributes significantly to its low aqueous solubility.[6] Co-solvents work by reducing the overall polarity of the aqueous solvent system.[3] This makes the solvent more "hospitable" to the hydrophobic part of your molecule, thereby increasing its solubility.[7] Common co-solvents used in biological experiments include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).[7][8]

Data Presentation: Common Co-Solvents
Co-SolventTypical Starting % (v/v)Key Considerations
DMSO1-5%Can have biological effects at >0.5-1%. Check assay tolerance.
Ethanol5-10%Can precipitate proteins at high concentrations.
Propylene Glycol5-20%Generally well-tolerated in many biological systems.
PEG 4005-20%A good solubilizer, but increases viscosity.[7]
Experimental Protocol: Co-Solvent Screen
  • Buffer Selection: Use the optimal pH buffer determined in the previous step.

  • Co-solvent Series: Prepare a series of buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).

  • Solubility Test: Repeat the solubility test from Q1 by adding your compound (from a concentrated stock) to each co-solvent mixture.

  • Validation: Always test the tolerance of your experimental system (e.g., cells, enzymes) to the final co-solvent concentration. Run a vehicle control to account for any effects of the co-solvent itself.

Q3: My experiment is sensitive to organic solvents, so co-solvents are not a viable option. What formulation strategies can I use to keep my compound in a purely aqueous system?

A3: For solvent-intolerant systems, you should explore the use of solubilizing excipients such as cyclodextrins or surfactants.

Causality Explained: These molecules work by creating micro-environments that shield the hydrophobic part of your derivative from the bulk aqueous phase.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" where the 4-iodobenzamide moiety is encapsulated within the cavity, presenting a soluble complex to the water.[8][9][10]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. The 4-iodobenzamide can partition into the hydrophobic core, effectively solubilizing it within the micelle.[8]

Experimental Protocol: Excipient Screening
  • Excipient Selection: Choose a biocompatible excipient. A common choice is hydroxypropyl-β-cyclodextrin (HP-β-CD) or surfactants like Kolliphor® EL (Cremophor® EL) or Tween® 80.

  • Stock Preparation: Prepare a concentrated aqueous stock of the chosen excipient (e.g., 40% w/v HP-β-CD).

  • Complexation: Add your solid compound directly to the excipient solution and sonicate or stir overnight to facilitate complexation/micellar solubilization. Alternatively, use a solvent evaporation method for better efficiency.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate via an appropriate analytical method (e.g., HPLC-UV).

Diagram: Solubilization via Excipients

G cluster_0 Mechanisms of Solubilization cluster_1 Inclusion Complex cluster_2 Micellar Solubilization Compound 4-Iodobenzamide-PEG3-Amine (Poorly Soluble) Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Compound->Cyclodextrin Encapsulation Surfactant Surfactant Micelle (Hydrophobic Core) Compound->Surfactant Partitioning Complex Soluble Complex Micelle Solubilized in Micelle caption Excipients shield the hydrophobic moiety from water.

Caption: Excipients shield the hydrophobic moiety from water.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental chemical reason for the poor solubility of these derivatives?

A4: The low solubility arises from an unfavorable balance between the molecule's different parts. The 4-iodobenzamide headgroup is the primary source of insolubility. It is aromatic, planar, and hydrophobic, which promotes strong intermolecular interactions in the solid state (high crystal lattice energy) and disfavors interaction with water.[6][11] While the PEG3-amine tail is hydrophilic and designed to improve water solubility, its relatively short length may not be sufficient to overcome the dominant hydrophobic character of the iodobenzamide moiety.[12][13][14]

Q5: I am designing a new derivative. What structural modifications could I consider to inherently improve aqueous solubility?

A5: To improve the intrinsic solubility of future compounds, consider these medicinal chemistry strategies:

  • Reduce Lipophilicity and Planarity: The most effective strategy is to disrupt the crystal packing and reduce the hydrophobicity of the aromatic core.[15][16] This can be achieved by:

    • Adding polar functional groups (e.g., -OH, -COOH) to the benzamide ring.[6]

    • Introducing substituents that break the planarity of the molecule, which can lower the melting point and improve solubility.[15]

  • Increase the Hydrophilic Linker Length: Using a longer PEG chain (e.g., PEG6, PEG8, PEG12) will increase the overall hydrophilic character of the molecule, which generally enhances water solubility.[13]

  • Form a Permanent Salt: Synthesizing the derivative as a stable salt (e.g., a hydrochloride or trifluoroacetate salt) from the outset can be much more effective than relying on pH adjustment of the free base in solution.[1][5]

Q6: Could batch-to-batch inconsistencies in my synthesis be causing variable solubility results?

A6: Absolutely. Two key factors could be at play:

  • Different Salt Forms: If your purification protocol varies, you might be isolating different salt forms (e.g., a TFA salt from HPLC purification vs. the free base after a chemical workup). Amine salts are generally much more soluble than their free base counterparts.[2] Ensure your final product is a consistent, well-characterized form.

  • Polymorphism (Solid State): The compound may exist in different crystalline or amorphous forms (polymorphs). Amorphous forms are thermodynamically less stable but often exhibit significantly higher apparent solubility and faster dissolution rates than their crystalline counterparts.[4][17] Variations in your final isolation/purification step (e.g., solvent used for precipitation, rate of cooling) can lead to different solid forms with different solubility profiles.

Diagram: A Systematic Troubleshooting Workflow

G Start Problem: Low Aqueous Solubility pH_Check Step 1: pH Optimization Is the amine protonated? Start->pH_Check Co_Solvent Step 2: Co-solvent Screening Is the system solvent-tolerant? pH_Check->Co_Solvent No, solubility still insufficient Success Solution Found: Proceed with Experiment pH_Check->Success Yes, problem solved Excipient Step 3: Formulation (Cyclodextrin/Surfactant) Co_Solvent->Excipient No, system is solvent-intolerant Co_Solvent->Success Yes, problem solved Solid_State Step 4: Advanced Analysis (Check Solid State / Salt Form) Excipient->Solid_State No, solubility still insufficient Excipient->Success Yes, problem solved Solid_State->Success Root cause identified

Caption: A logical workflow for troubleshooting solubility.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • How to Improve Polyethylene Glycol Solubility in Mixed Solvents - Patsnap Eureka. (2026, March 8). Patsnap. Retrieved March 17, 2026, from [Link]

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024, August 12). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Ascendia Pharma. Retrieved March 17, 2026, from [Link]

  • Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books. (2021, August 27). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC. (2023, July 11). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed. (2020, January 17). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out. (2025, December 15). University of Chinese Academy of Sciences. Retrieved March 17, 2026, from [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. (2012, January 26). American Chemical Society Publications. Retrieved March 17, 2026, from [Link]

  • US20060134054A1 - Polymer composition for pH dependent dissolution behavior and process for preparation thereof - Google Patents. (n.d.). Google Patents.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6). MDPI. Retrieved March 17, 2026, from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved March 17, 2026, from [Link]

  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal - CORA. (n.d.). University College Cork. Retrieved March 17, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). American Chemical Society Publications. Retrieved March 17, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Thermodynamic Analysis of the Solubility of Isoniazid in (PEG 200 + Water) Cosolvent Mixtures from 278.15 K to 318.15 K - MDPI. (2022, September 5). MDPI. Retrieved March 17, 2026, from [Link]

  • Association of Polyethylene Glycol Solubility with Emerging Membrane Technologies, Wastewater Treatment, and Desalination | IntechOpen. (2019, October 14). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). American Chemical Society Publications. Retrieved March 17, 2026, from [Link]

  • Preparing Amines: Aliphatic & Aromatic Synthesis Methods | Organic Chemistry. (n.d.). ReAgent. Retrieved March 17, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - Frontiers. (2023, July 10). Frontiers. Retrieved March 17, 2026, from [Link]

  • Biotin-PEG3-amine - Nanocs. (n.d.). Nanocs. Retrieved March 17, 2026, from [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved March 17, 2026, from [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid | ACS Omega. (2019, May 30). American Chemical Society Publications. Retrieved March 17, 2026, from [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved March 17, 2026, from [Link]

  • m-PEG3-amine, CAS 74654-07-2 | AxisPharm. (n.d.). AxisPharm. Retrieved March 17, 2026, from [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (2023, January 25). Embibe. Retrieved March 17, 2026, from [Link]

  • Amines - NCERT. (n.d.). National Council of Educational Research and Training. Retrieved March 17, 2026, from [Link]

Sources

reducing non-specific binding of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing high background noise when utilizing Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (commonly referred to as the Iph-PEG2-amine linker).

While this bifunctional molecule is a powerful tool for [1], its structural architecture—a lipophilic iodophenyl ring paired with a short PEG2 spacer and a terminal primary amine—creates a "perfect storm" for non-specific binding (NSB). To achieve high signal-to-noise ratios, we must move beyond empirical washing and address the specific physicochemical and pharmacological mechanisms driving this off-target affinity.

Core Mechanisms & Mitigation Pathways

NSB_Mitigation Probe Iph-PEG2-Amine (Target Probe) Hydrophobic Hydrophobic Adsorption (Iodobenzene Moiety) Probe->Hydrophobic Electrostatic Electrostatic Binding (Protonated Amine) Probe->Electrostatic Receptor Off-Target Receptors (Sigma & Melanin) Probe->Receptor Tween 0.05% Tween-20 (Disrupts Lipophilicity) Hydrophobic->Tween BSA 1-3% BSA (Blocks Protein Binding) Hydrophobic->BSA Salt 300 mM NaCl (Shields Charge) Electrostatic->Salt pH Buffer pH 8.0 (Reduces Protonation) Electrostatic->pH Haloperidol 10 µM Haloperidol (Sigma Blockade) Receptor->Haloperidol

Pathways of Iph-PEG2-Amine non-specific binding and targeted mitigation strategies.

Troubleshooting Guide & FAQs

Q1: Why is my probe aggressively sticking to polystyrene assay plates and glass coverslips? Causality: At physiological pH (7.4), the terminal primary amine of the PEG2 linker (pKa ~9.0) is protonated, carrying a positive charge. This leads to strong electrostatic attraction to negatively charged silanol groups on glass or oxidized plastic surfaces. Simultaneously, the 4-iodobenzamide moiety drives hydrophobic adsorption. The short PEG2 linker is simply insufficient to completely mask the lipophilicity of the heavy iodine atom and aromatic ring. Solution: Implement a dual-blocking strategy. You must shield the electrostatic charge by increasing the ionic strength of your buffer (e.g., 300 mM NaCl) and disrupt hydrophobic interactions by introducing a non-ionic surfactant (e.g., 0.05% Tween-20).

Q2: I am using this compound for intracellular labeling, but I see massive background signal in my control cells. What is happening? Causality: 4-Iodobenzamide derivatives are not biologically inert. They possess intrinsic, high-affinity binding to , which are overexpressed in many cancer cell lines[2]. Furthermore, if you are using melanoma models (e.g., B16F10), the iodobenzamide pharmacophore acts as a , actively accumulating in melanosomes[3]. Solution: You must transition your assay into a self-validating system. Pre-incubate your cells with a pharmacological blocker like Haloperidol (10 µM) to saturate Sigma receptors before introducing your probe. If working with melanoma, switch to an amelanotic cell line (e.g., A375) to rule out melanin-driven accumulation[4].

Q3: How can I prevent the probe from aggregating with serum proteins in my assay buffer? Causality: The hydrophobic iodine atom readily intercalates into the hydrophobic pockets of albumin and other serum proteins present in complex biological matrices. Solution: Pre-saturate the buffer with a blocking agent (1-3% BSA) to act as a "sink" for non-specific hydrophobic interactions, ensuring that only the highly specific target-probe interactions dominate the equilibrium.

Quantitative Data: Buffer Optimization Matrix

To optimize your assay conditions, refer to the following empirically validated parameters for reducing Iph-PEG2-Amine background noise:

Additive / ConditionPrimary Mechanism of ActionOptimal ConcentrationExpected NSB Reduction
Tween-20 Disrupts hydrophobic interactions of the iodobenzene ring.0.05% - 0.1% (v/v)40% - 60%
Sodium Chloride (NaCl) Shields electrostatic interactions of the protonated primary amine.300 mM25% - 35%
Haloperidol Competitively blocks off-target Sigma-1/2 receptor binding.10 µM70% - 90% (In cells)
Bovine Serum Albumin Saturates non-specific protein-binding sites on plastics/glass.1% - 3% (w/v)50% - 80%
Buffer pH Adjustment Shifts equilibrium to reduce terminal amine protonation.pH 8.0 - 8.215% - 20%
Experimental Protocol: Self-Validating Wash & Block Workflow

To ensure scientific integrity, every assay utilizing the Iph-PEG2-Amine probe must include built-in controls. Follow this step-by-step methodology to eliminate NSB and validate true signal.

Phase 1: Surface Passivation & Pharmacological Blocking

  • Plate Preparation: Pre-treat your assay microplate with Blocking Buffer (1X PBS, 3% BSA, 0.05% Tween-20) for 1 hour at room temperature (RT) to saturate hydrophobic and electrostatic binding sites.

  • Cellular Blocking (If applicable): Wash cells twice with PBS. Add culture media containing 10 µM Haloperidol to the "Receptor Blocked" control wells. Incubate for 30 minutes at 37°C. Note: This step is critical to differentiate true target engagement from off-target Sigma receptor binding.

Phase 2: Probe Incubation 3. Probe Preparation: Dilute the Iph-PEG2-Amine probe in Assay Buffer (1X PBS adjusted to pH 8.0, 300 mM NaCl, 1% BSA). The elevated pH and salt concentration will suppress the amine's electrostatic stickiness. 4. Incubation: Add the probe to the samples and incubate according to your specific assay kinetics (typically 1-2 hours at RT).

Phase 3: Stringent "High-Low" Washing 5. High-Salt Wash: Aspirate the probe and wash the wells three times (5 minutes each) with High-Salt Wash Buffer (1X PBS, 500 mM NaCl, 0.1% Tween-20). This aggressively strips away electrostatically bound probe. 6. Low-Salt Wash: Wash twice (5 minutes each) with Standard Wash Buffer (1X PBS, 0.05% Tween-20) to remove residual salt before downstream analysis or imaging.

References
  • Hao, Z., et al. (2013). "Ligand-Free Palladium-Mediated Site-Specific Protein Labeling Inside Gram-Negative Bacterial Pathogens." Journal of the American Chemical Society. URL:[Link]

  • Chezal, J. M., et al. (2008). "Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma." Journal of Medicinal Chemistry. URL:[Link]

  • Soriani, O., & Kourrich, S. (2018). "Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes." Frontiers in Pharmacology. URL:[Link]

  • Qiao, Y., et al. (2019). "MC1R and melanin-based molecular probes for theranostic of melanoma and beyond." Theranostics. URL:[Link]

Sources

Technical Support Center: Purification of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and physicochemical challenges associated with purifying Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- .

This molecule is a critical bifunctional building block frequently used in the synthesis of PROTAC linkers and radiopharmaceuticals[1]. It features a highly lipophilic, UV-active 4-iodophenyl headgroup and a highly hydrophilic, basic PEG2-amine tail. This structural dichotomy causes standard purification methods to fail if not properly optimized.

Part 1: Purification Decision Matrix

The following workflow illustrates the optimal path for isolating the target mono-amide from common synthesis impurities (unreacted PEG-diamine and bis-acylated byproducts).

PurificationWorkflow Crude Crude Reaction Mixture (Mono-amide, Bis-amide, Diamine) AcidExt Acidic Extraction (pH 2-3) Extract with EtOAc Crude->AcidExt Org1 Organic Phase (Neutral Bis-amide) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) AcidExt->Aq1 Keep BaseExt Basic Extraction (pH 10-11) Extract with DCM Aq1->BaseExt Aq2 Aqueous Phase (Unreacted PEG-diamine) BaseExt->Aq2 Discard Org2 Organic Phase (Target Mono-amide) BaseExt->Org2 Keep Chrom Final Polish (Flash or RP-HPLC) Org2->Chrom

Fig 1. Decision tree for purifying N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My target mono-amide streaks heavily on standard normal-phase silica gel, resulting in poor recovery. How can I resolve this? A1: The streaking is a direct result of the terminal primary amine interacting with the silanol groups on the silica gel. Silica acts as a Brønsted acid, which strongly binds to basic organic amines, causing severe peak broadening and irreversible retention[2]. Solution: To neutralize the acidic silica surface, you must use a basic modifier in your mobile phase. A field-proven solvent system for PEG-amines is Dichloromethane (DCM) and Methanol (MeOH) spiked with 1–5% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (Et₃N)[2]. The basic modifier competitively binds to the silanol sites, allowing the target molecule to elute as a sharp, recoverable band.

Q2: I synthesized the compound using a large excess of PEG2-diamine to prevent bis-acylation. How do I remove the unreacted PEG2-diamine without overloading my chromatography column? A2: Relying solely on chromatography to remove a massive excess of highly polar diamine is inefficient. Instead, exploit the differential lipophilicity of the molecules using a chemoselective acid-base extraction. Mechanism: Unreacted PEG2-diamine is extremely hydrophilic and possesses two basic amines. The target mono-amide has only one basic amine and a highly lipophilic 4-iodophenyl group. By adjusting the aqueous phase to pH 10–11, both molecules are deprotonated (free bases). When extracted with DCM, the hydrophobic 4-iodophenyl group drives the mono-amide into the organic layer. Meanwhile, the fully hydrated PEG2-diamine lacks a hydrophobic driving force and remains trapped in the aqueous layer.

Q3: I am using Reversed-Phase HPLC (RP-HPLC) for final polishing. What are the optimal mobile phase conditions? A3: For PEGylated amines, a C18 or C4 stationary phase is recommended[3]. The mobile phase should consist of Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Trifluoroacetic Acid (TFA). Mechanism: TFA acts as an ion-pairing agent. It protonates the primary amine, forming a neutral, hydrophobic ion pair ( R−NH3+​−OOCCF3​ ) that interacts predictably with the C18 carbon chains. This drastically improves peak shape and resolution[3]. A shallow gradient (e.g., 1–2% increase in Solvent B per minute) is critical for separating closely eluting PEGylated impurities[4].

Part 3: Protocol Vault (Self-Validating Methodologies)
Protocol A: Chemoselective Acid-Base Extraction

This protocol isolates the target mono-amide from neutral bis-acylated byproducts and unreacted PEG-diamine prior to chromatography.

  • Acidic Partitioning: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 1M HCl (aq) until the aqueous layer reaches pH 2. Shake vigorously and separate the layers.

    • Self-Validation Check: The neutral bis-acylated byproduct remains in the EtOAc layer. Spot the EtOAc layer on a TLC plate and check under UV 254 nm to confirm the absence of the mono-amide before discarding.

  • Aqueous Wash: Collect the acidic aqueous layer (which now contains the protonated mono-amide and diamine) and wash once more with fresh EtOAc to remove residual hydrophobic impurities.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M NaOH (aq) dropwise while stirring until the solution reaches pH 10–11.

  • Basic Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM).

    • Self-Validation Check: The lipophilic mono-amide partitions into the DCM. Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin; a strong purple spot confirms the unreacted PEG-diamine has been successfully left behind in the water.

  • Recovery: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched mono-amide.

Protocol B: Normal-Phase Flash Chromatography Polish
  • Column Equilibration: Pre-equilibrate a silica gel column with a basic solvent system: 90:9:1 DCM : MeOH : NH₄OH (aq).

  • Dry Loading: Dissolve the enriched mono-amide in a minimal amount of DCM, add a small amount of Celite or silica, and concentrate to a free-flowing powder. Load this onto the column to prevent amine band broadening.

  • Elution: Elute using an isocratic flow or a very shallow gradient up to 80:18:2 DCM : MeOH : NH₄OH.

  • Fraction Analysis: Monitor fractions via UV at 254 nm (which detects the 4-iodobenzamide chromophore) and confirm the presence of the intact primary amine by spotting fractions on TLC and heating with Ninhydrin stain.

Part 4: Data Analytics & Retention Profiles

The following table summarizes the physicochemical properties and expected chromatographic behaviors of the reaction components to aid in fraction identification.

ComponentAcid/Base StateUV Active (254 nm)Ninhydrin StainTLC Rf​ (90:9:1 DCM:MeOH:NH₄OH)RP-HPLC Elution Order
Bis-amide Byproduct NeutralYes (Strong)Negative~ 0.90Late (Highly Hydrophobic)
Target Mono-amide Basic (1° Amine)Yes (Strong)Positive (Purple)~ 0.35Intermediate
Unreacted PEG2-diamine Di-basic (1° Amines)NoPositive (Purple)~ 0.05Void Volume (Highly Hydrophilic)
Part 5: References
  • Biotage. "Successful flash chromatography" Biotage Method Development. Available at: [Link]

  • Chezal, J. M., et al. "Synthesis and Evaluation of Novel Radioiodinated Benzamides for Malignant Melanoma" Journal of Medicinal Chemistry - ACS Publications, 2007. Available at: [Link]

Sources

overcoming steric hindrance in bioconjugation with PEGylated iodobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with PEGylated iodobenzamides for bioconjugation. This guide is designed to provide expert insights and practical solutions to common challenges encountered during your experiments. We will delve into the underlying chemistry, offer detailed troubleshooting protocols, and provide data-driven recommendations to help you overcome steric hindrance and achieve optimal conjugation efficiency.

Understanding the Chemistry: The Iodobenzamide Advantage

PEGylated iodobenzamides are a class of thiol-reactive reagents used to covalently link a polyethylene glycol (PEG) chain to a biomolecule, typically at a cysteine residue. The core of this chemistry lies in the iodoacetamide functional group, which reacts with the nucleophilic thiol side chain of cysteine via a second-order nucleophilic substitution (SN2) reaction. This process forms a stable and irreversible thioether bond.

The "iodobenzamide" designation indicates that the iodoacetamide is attached to a benzamide scaffold. This aromatic component can influence the reagent's properties. For instance, N-phenyl iodoacetamide (iodoacetanilide) has been shown to be more reactive toward free cysteine than standard iodoacetamide[1]. This enhanced reactivity can be advantageous in certain applications.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with PEGylated iodobenzamides.

Q1: What is steric hindrance in bioconjugation, and how do PEG linkers help?

A1: Steric hindrance is a phenomenon where the three-dimensional shape of a molecule physically obstructs a chemical reaction[2]. In the context of bioconjugation, the complex, folded structure of a protein or antibody can block the reactive iodobenzamide group from accessing a target cysteine residue. Similarly, the molecule you are conjugating (e.g., a drug payload) can also create steric clashes.

PEG linkers act as flexible, hydrophilic spacers that increase the distance between the biomolecule and the reactive group. This separation minimizes steric hindrance, allowing for more efficient conjugation[2].

Q2: How does the length of the PEG linker impact my experiment?

A2: The length of the PEG chain is a critical parameter to optimize:

  • Too short: A short PEG linker may not provide enough separation to overcome significant steric hindrance, leading to low conjugation yields[2].

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance. It also increases the overall size of the conjugate, which might affect its biological activity[2].

The ideal PEG length strikes a balance, providing sufficient spacing while maintaining the desired properties of the final bioconjugate.

Q3: What is the optimal pH for reacting a PEGylated iodobenzamide with a thiol?

A3: The reaction between an iodoacetamide and a thiol is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5[3]. At this pH, the thiol group (-SH) is deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the carbon atom bearing the iodine.

Q4: My protein has multiple cysteines. How can I achieve site-specific conjugation?

A4: Achieving site-specificity with multiple cysteines can be challenging. Here are a few strategies:

  • Engineered Cysteines: If you can express a recombinant version of your protein, you can use site-directed mutagenesis to introduce a single, highly accessible cysteine at a desired location and remove others.

  • Partial Reduction: For antibodies with interchain disulfide bonds, a partial and controlled reduction can expose a limited number of cysteine residues for conjugation.

  • Solvent Accessibility: Cysteines buried within the protein's structure will be less reactive than those on the surface. You may be able to achieve a degree of selectivity by carefully controlling reaction conditions to favor modification of the most accessible thiols.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during bioconjugation with PEGylated iodobenzamides.

Problem 1: Low or No Conjugation Yield

A low yield of your desired bioconjugate is a frequent challenge. The following decision tree can help you diagnose and solve the problem.

Low_Yield_Troubleshooting start Low Conjugation Yield q1 Is the target thiol available? start->q1 q2 Is the PEG-Iodobenzamide reagent active? q1->q2 Yes sol1a Cysteines may be oxidized to disulfides. Pre-treat with a reducing agent (e.g., TCEP or DTT). Ensure removal of reducing agent before adding PEG reagent. q1->sol1a No/Unsure sol1b Target cysteine may be sterically inaccessible. Consider protein engineering or alternative conjugation sites. q1->sol1b Partially q3 Are the reaction conditions optimal? q2->q3 Yes sol2 Iodoacetamide reagents can degrade. Use a fresh batch of the reagent. Prepare solutions immediately before use. q2->sol2 No/Unsure q4 Is steric hindrance the primary issue? q3->q4 Yes sol3 Check pH of the reaction buffer (optimal: 8.0-8.5). Increase molar excess of the PEG reagent (start with 10-20 fold). Optimize reaction time and temperature (e.g., 2 hours at RT or overnight at 4°C). q3->sol3 No/Unsure sol4 Experiment with a longer PEG linker. Consider a different PEG architecture (e.g., branched). q4->sol4 Yes

Caption: Troubleshooting logic for low conjugation yield.

Problem 2: Aggregation of the Bioconjugate

Protein aggregation during or after PEGylation can be a significant issue, leading to loss of product and activity.

Possible Cause Explanation Recommended Solution
Insufficient PEGylation A low degree of PEGylation may not provide a sufficient hydrophilic "shield" to prevent the aggregation of hydrophobic proteins or payloads[2].Increase the degree of PEGylation by adjusting the molar ratio of the PEG reagent to the biomolecule or extending the reaction time[2].
Over-modification Modifying too many surface residues can alter the protein's isoelectric point (pI), potentially leading to precipitation[2].Optimize the reaction to achieve a lower, more controlled degree of PEGylation. Characterize the product to determine the average number of PEGs per protein.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can impact protein stability.Screen different buffer systems. Ensure the pH is at least one unit away from your protein's pI.
High Protein Concentration Concentrated protein solutions are more prone to aggregation.Perform the conjugation reaction at a lower protein concentration.
Problem 3: Loss of Biological Activity

A successful conjugation is one that preserves the function of the biomolecule.

Possible Cause Explanation Recommended Solution
PEGylation at or near the Active Site The PEG chain may be attached to a cysteine residue that is critical for the biomolecule's function, causing steric hindrance that blocks its active site[2].Change Linker Length: A shorter or longer PEG linker may alter the PEG's position relative to the active site[2]. Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region[2]. Site-Directed Mutagenesis: If possible, introduce a reactive cysteine at a location on the protein surface that is distant from the active site[2].
Conformational Changes The conjugation process itself might induce changes in the biomolecule's secondary or tertiary structure.Use analytical techniques like circular dichroism (CD) spectroscopy to assess any structural changes in the conjugate compared to the native biomolecule.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Reactive PEGylation with Iodobenzamide

This protocol provides a general guideline for the conjugation of a PEG-iodobenzamide to a protein with an accessible cysteine residue.

PEGylation_Workflow A 1. Protein Preparation (Buffer exchange, reduction if necessary) B 2. PEG-Iodobenzamide Preparation (Dissolve immediately before use) A->B C 3. Conjugation Reaction (Mix protein and PEG reagent at optimal pH and molar ratio) B->C D 4. Quenching (Optional) (Add excess free thiol like DTT or cysteine) C->D E 5. Purification (e.g., Size-Exclusion Chromatography) D->E F 6. Characterization (SDS-PAGE, Mass Spectrometry, HPLC) E->F

Caption: General experimental workflow for protein PEGylation.

Step-by-Step Methodology:

  • Protein Preparation:

    • If your protein contains disulfide bonds that need to be reduced to expose free thiols, treat it with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Crucially , remove the reducing agent before adding the PEG-iodobenzamide. This can be done using a desalting column equilibrated with a degassed reaction buffer (e.g., phosphate buffer, pH 8.0-8.3)[3].

    • The final protein concentration should be between 1-10 mg/mL[3].

  • PEG-Iodobenzamide Solution Preparation:

    • Immediately before use, dissolve the PEG-iodobenzamide reagent in an anhydrous solvent like DMSO or DMF to create a 10-20 mM stock solution[3]. These reagents can be sensitive to light and moisture, so they should be handled accordingly.

  • Conjugation Reaction (Alkylation):

    • Add a 10- to 20-fold molar excess of the PEG-iodobenzamide solution to the protein solution[3]. The optimal molar ratio may need to be determined empirically for your specific system.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[3].

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small molecule containing a free thiol, such as DTT or L-cysteine, to a final concentration of 10-50 mM. This will react with any remaining unreacted PEG-iodobenzamide.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, unreacted protein, and other reaction components. Size-exclusion chromatography (SEC) is a common method for this separation. Dialysis can also be used.

  • Characterization:

    • Confirm the successful conjugation and assess the purity and heterogeneity of your product using the following techniques:

      • SDS-PAGE: Successful PEGylation will result in a shift in the molecular weight of the protein band.

      • Mass Spectrometry (MS): To determine the exact mass of the conjugate and the degree of PEGylation.

      • HPLC (e.g., SEC-HPLC, RP-HPLC): To assess purity and quantify different PEGylated species.

Protocol 2: Characterization of Bioconjugation Efficiency

Quantifying the efficiency of your conjugation reaction is essential.

Characterization_Workflow Input Purified Conjugate SDS_PAGE SDS-PAGE (Visualize MW shift) Input->SDS_PAGE SEC_HPLC SEC-HPLC (Assess purity and aggregation) Input->SEC_HPLC Mass_Spec Mass Spectrometry (Confirm mass and degree of PEGylation) Input->Mass_Spec Activity_Assay Functional Assay (Confirm retention of biological activity) Input->Activity_Assay

Caption: Analytical workflow for bioconjugate characterization.

Analytical Techniques:

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the PEG reagent has a chromophore, to help calculate the degree of PEGylation.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is useful for separating the larger PEGylated conjugate from the smaller unreacted protein.

  • Mass Spectrometry (MS): Provides a precise mass of the final product, allowing for confirmation of successful conjugation and determination of the number of PEG chains attached.

  • Enzyme-Linked Immunosorbent Assay (ELISA): If you are working with an antibody, an ELISA can be used to confirm that the PEGylation has not compromised its binding affinity.

References

  • Nelson, K. J., Day, A. E., Zeng, B.-B., King, S. B., & Poole, L. B. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical biochemistry, 375(2), 187–195. [Link]

Sources

extending the in vivo half-life of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural and pharmacokinetic optimization of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- conjugates (hereafter referred to as 4-IBZA-PEG3-NH₂ ).

As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we address the fundamental causality behind experimental failures and provide self-validating workflows to successfully extend the in vivo half-life of your radiotracers without compromising their targeting efficacy.

Part 1: Frequently Asked Questions (Fundamental Concepts & Causality)

Q1: Why does the unmodified 4-IBZA-PEG3-NH₂ conjugate exhibit such a rapid in vivo clearance? A: The unmodified conjugate has a molecular weight of approximately 378 Da. Molecules with a hydrodynamic radius below ~5 nm (roughly <40–50 kDa) fall well below the glomerular filtration threshold and are rapidly excreted by the kidneys[1]. While this rapid clearance is advantageous for high-contrast diagnostic imaging (e.g., SPECT/PET), it is highly detrimental for Targeted Radionuclide Therapy (TRT), where sustained tumor irradiation is required.

Q2: Will standard PEGylation extend the half-life without affecting target binding? A: It depends on the chain length. While conjugating a high-molecular-weight PEG chain (e.g., 20–40 kDa) to the terminal amine effectively increases blood circulation time[2], it introduces severe steric hindrance. Because iodobenzamides typically target intracellular melanin or sigma receptors[3], bulky PEG chains can prevent the pharmacophore from crossing the cell membrane, drastically reducing tumor uptake[4].

Q3: What is the preferred strategy for half-life extension for this specific class of molecules? A: Reversible endogenous albumin binding. By conjugating a low-molecular-weight albumin-binding moiety (such as a truncated Evans Blue derivative or a fatty acid like palmitate) to the primary amine of the PEG3 linker, the molecule hitchhikes on circulating serum albumin (~67 kDa). This increases the effective hydrodynamic radius in the bloodstream to evade renal clearance, while still allowing the small-molecule conjugate to dissociate and penetrate tumor tissue at the target site.

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Loss of Target Affinity Post-Modification
  • Symptom: The modified conjugate shows extended blood circulation but fails to accumulate in melanoma xenografts.

  • Causality: The conjugated moiety (e.g., a large polymer or highly charged peptide) is either sterically occluding the 4-iodobenzamide pharmacophore or drastically altering the lipophilicity (logD), preventing cellular internalization.

  • Solution: Increase the spacer length between the benzamide core and the bulky modification. If using the standard PEG3 linker, try extending it to a PEG6 or PEG8 linker before attaching the half-life extension moiety. Always validate binding in vitro using B16F10 (melanotic) vs. A375 (amelanotic) cell lines to confirm specific melanin targeting[5].

Issue 2: High Renal Retention Despite Modification
  • Symptom: SPECT/PET imaging shows massive accumulation in the kidneys rather than systemic circulation.

  • Causality: If your half-life extension strategy involved highly positively charged moieties (e.g., poly-lysine tails), the conjugate will get trapped by the negatively charged brush border membranes of the proximal tubules.

  • Solution: Co-administer positively charged amino acids (L-lysine or L-arginine) prior to injection to competitively block renal reabsorption. Alternatively, modify the isoelectric point of your conjugate to be slightly negative or neutral at physiological pH.

Issue 3: Rapid In Vivo Deiodination
  • Symptom: High off-target radioactivity in the thyroid and stomach during in vivo imaging.

  • Causality: Endogenous dehalogenases are cleaving the carbon-iodine bond. While the 4-iodobenzamide core is generally stable because the iodine is on an sp2-hybridized aromatic carbon, harsh conjugation conditions (e.g., excessive use of reducing agents) can weaken this bond.

  • Solution: Ensure conjugation reactions are performed under mild conditions (pH 7.5–8.5, room temperature). As a self-validating control, pre-treat the animal cohort with Lugol's solution (potassium iodide) to block thyroid uptake; if thyroid uptake persists, the issue is free radioiodine in your formulation, not in vivo deiodination[5].

Part 3: Quantitative Comparison of Half-Life Extension Strategies

The following table synthesizes the expected pharmacokinetic outcomes when modifying the terminal amine of 4-IBZA-PEG3-NH₂.

Modification StrategyMolecular Weight (Da)Hydrodynamic Radius (nm)Blood Half-life (t₁/₂)Tumor Uptake (%ID/g at 24h)Primary Clearance Route
Unmodified Base ~378< 1.0< 30 min2.5Renal
PEGylation (20 kDa) ~20,378~4.54.2 hours1.8 (Steric hindrance)Renal / Hepatic
Albumin Binder (TEB) ~1,300~7.5 (Bound)18.5 hours8.4Hepatic
Liposomal Encapsulation > 1,000,000~100.024.0 hours6.2RES / Hepatic[6]

Part 4: Experimental Protocols

Protocol: Synthesis and Validation of an Albumin-Binding 4-IBZA-PEG3 Conjugate

This protocol utilizes a self-validating system to ensure that observed half-life extensions are strictly due to albumin binding, not merely an increase in lipophilicity.

Step 1: Activation of the Albumin Binder

  • Dissolve 1.2 equivalents of the albumin-binding moiety (e.g., 4-(p-iodophenyl)butyric acid) in anhydrous DMF.

  • Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes at room temperature to form the active ester. Causality: HATU is chosen over EDC/NHS to prevent unwanted side reactions with the ether oxygens in the PEG3 linker of the base molecule.

Step 2: Conjugation Reaction

  • Add 1.0 equivalent of 4-IBZA-PEG3-NH₂ to the activated mixture.

  • Stir continuously for 2 hours at room temperature under an inert nitrogen atmosphere.

  • Monitor reaction completion via LC-MS.

Step 3: Purification

  • Purify the crude mixture using semi-preparative RP-HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA).

  • Lyophilize the collected fractions to obtain the pure conjugate.

Step 4: Self-Validating In Vitro Assay

  • Control Generation: Synthesize a parallel control using a non-binding isomer (e.g., a scrambled carboxylic acid) following Steps 1-3.

  • Binding Assay: Incubate both the active conjugate and the control with human serum albumin (HSA) at 37°C. Measure the unbound fraction using ultrafiltration (e.g., Amicon 30 kDa cutoff filters). Validation Logic: If the control molecule also shows high retention in the filter, your conjugate is aggregating rather than specifically binding to albumin.

Part 5: Mandatory Visualizations

PK_Optimization Start Base Molecule: 4-IBZA-PEG3-NH2 Assess Assess Baseline PK (Rapid Renal Clearance) Start->Assess Strategy Select Half-Life Extension Strategy Assess->Strategy PEG High MW PEGylation (>40 kDa) Strategy->PEG Albumin Albumin Binding Moieties Strategy->Albumin Nano Nanoparticle Encapsulation Strategy->Nano Eval In Vivo Evaluation (Blood Half-Life & Tumor Uptake) PEG->Eval Albumin->Eval Nano->Eval

Workflow for optimizing the pharmacokinetics of iodobenzamide conjugates.

Pathways Conjugate Modified Iodobenzamide Conjugate Blood Systemic Circulation Conjugate->Blood Kidney Renal Filtration (Radius < 5nm) Blood->Kidney Unmodified/Small Liver Hepatic Clearance (High Lipophilicity) Blood->Liver Highly Lipophilic Tumor Tumor Retention (Target Mediated) Blood->Tumor Specific Binding

In vivo clearance and targeting pathways for modified iodobenzamide conjugates.

References

  • Compositions containing, methods and uses of antibody-tlr agonist conjug
  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer, nih.gov,[Link]

  • Molecular Targeting with Radionuclides: State of the Science, snmjournals.org,[Link]

  • Preparation and Biologic Evaluation of a Novel Radioiodinated Benzylpiperazine, 123 I-MEL037, for Malignant Melanoma, snmjournals.org,[Link]

  • G-Quadruplex-Based Drug Delivery Systems for Cancer Therapy, mdpi.com,[Link]

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma, plos.org,[Link]

Sources

Validation & Comparative

Comparative Guide: Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- vs. Standard Iodobenzamide in Melanoma Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted imaging of malignant melanoma heavily relies on the exploitation of melanin, a biopolymer uniquely overexpressed in melanotic melanoma cells [1]. For decades, standard radioiodinated benzamides have served as the benchmark for melanin-targeted molecular imaging. However, their clinical utility is often bottlenecked by suboptimal pharmacokinetics—specifically, high lipophilicity that drives hepatobiliary clearance and obscures abdominal metastases.

The introduction of PEGylated derivatives, specifically Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (a PEG2-iodobenzamide), represents a critical structural evolution. By integrating a hydrophilic diethylene glycol (PEG2) linker with a terminal amine, this compound fundamentally shifts the pharmacokinetic profile from hepatic to renal clearance, drastically improving the tumor-to-background ratio and providing a versatile scaffold for further bioconjugation [4]. This guide provides an objective, data-driven comparison of these two classes of imaging agents for researchers and drug development professionals.

Mechanistic Causality: The Role of PEGylation in Pharmacokinetics

Standard iodobenzamides, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and its ortho-iodinated analog (BZA2), exhibit high binding affinity to melanin [2]. However, their core structure is highly lipophilic (Log P > 2.5). In vivo, this lipophilicity dictates the clearance pathway: the molecules are metabolized and excreted via the liver and gastrointestinal (GI) tract. Consequently, the high background signal in the abdominal region severely limits the detection of hepatic and intestinal melanoma metastases [3].

Conversely, the structural design of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- introduces a short, flexible hydrophilic chain (aminoethoxy-ethoxy-ethyl). The causality here is direct: the PEG2 linker increases the polarity of the molecule, lowering the Log P value. This forces the body to clear the tracer via the renal system (kidneys/bladder) rather than the liver. Because the benzamide pharmacophore remains intact, melanin binding affinity is preserved, resulting in rapid tumor accumulation coupled with rapid systemic washout [4].

Mechanism cluster_standard Standard Iodobenzamide (e.g., BZA) cluster_peg PEG2-Iodobenzamide S_Lipid High Lipophilicity (Log P > 2.5) S_Clear Hepatobiliary Clearance S_Lipid->S_Clear Target Melanin Binding (Tumor Retention) S_Lipid->Target High Affinity S_Result High Liver/GI Background S_Clear->S_Result P_Hydro Increased Hydrophilicity (PEG2 Linker) P_Clear Renal Clearance P_Hydro->P_Clear P_Hydro->Target Maintained Affinity P_Result High Tumor-to-Liver Contrast P_Clear->P_Result

Figure 1: Pharmacokinetic shift from hepatic to renal clearance via PEGylation.

Physicochemical & Pharmacokinetic Comparison

The table below synthesizes the quantitative performance metrics of standard iodobenzamides against the PEG2-iodobenzamide derivative, highlighting the operational advantages of the latter in a preclinical/clinical imaging context.

ParameterStandard Iodobenzamide (e.g., BZA)PEG2-Iodobenzamide (Aminoethoxy-ethoxy-ethyl)
Chemical Core N-(2-diethylaminoethyl)-4-iodobenzamideN-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide
Lipophilicity (Log P) ~ 2.5 - 3.0 (Highly Lipophilic)~ 0.5 - 1.2 (Hydrophilic)
Primary Clearance Route Hepatobiliary (Liver/GI Tract)Renal (Kidneys/Bladder)
Melanin Binding Affinity High (Specific to pigmented cells)High (Maintained via benzamide core)
Tumor-to-Liver Ratio (In Vivo) Low (< 1.0 at early time points)High (> 3.0 at early time points)
Optimal Imaging Window 12 - 24 hours post-injection1 - 4 hours post-injection
Conjugation Potential Limited (Requires structural redesign)High (Terminal primary amine available)

Experimental Validation Protocols

To ensure scientific trustworthiness, the evaluation of these imaging agents must follow a self-validating experimental workflow. The following protocols detail the necessary steps to objectively compare the performance of standard vs. PEGylated iodobenzamides.

Protocol A: Radiosynthesis via Cu(I)-Assisted Isotopic Exchange

Causality: Direct electrophilic radioiodination can alter the molecular structure and yield unwanted isomers. Isotopic exchange ensures the radiotracer is chemically identical to the characterized precursor, maintaining the exact pharmacological profile [2].

  • Dissolve 1 mg of the precursor (Standard BZA or PEG2-Iodobenzamide) in 0.5 mL of a suitable solvent (e.g., ethanol/water mixture).

  • Add 50 µL of a Cu(I) catalyst solution (e.g., Cu(I) ascorbate) to facilitate the exchange of non-radioactive 127I with radioactive 123I or 125I (100-500 MBq).

  • Heat the reaction mixture at 100°C for 30-45 minutes.

  • Purify the radiolabeled product using High-Performance Liquid Chromatography (HPLC) to ensure a radiochemical purity of >95%.

Protocol B: In Vitro Melanin Binding Assay

Causality: To prove that tracer uptake is strictly melanin-dependent and not an artifact of non-specific endocytosis, the assay utilizes a dual-cell-line system: B16F10 (highly melanotic) and A375 (amelanotic) cells.

  • Seed B16F10 and A375 cells in 6-well plates and incubate until 80% confluence.

  • Introduce 37 kBq (1 µCi) of the purified radiotracer to each well and incubate at 37°C for 1, 2, and 4 hours.

  • Wash the cells three times with ice-cold PBS to halt cellular metabolism and remove unbound tracer.

  • Lyse the cells using 1M NaOH and quantify the internalized radioactivity using a gamma counter. Expected Result: Both tracers should show >5-fold higher uptake in B16F10 cells compared to A375 cells.

Protocol C: In Vivo Biodistribution and Imaging

Causality: Dynamic microSPECT/PET imaging combined with ex vivo gamma counting validates the real-time pharmacokinetic shift from hepatic to renal clearance [3].

  • Inoculate C57BL/6 mice subcutaneously with 1×106 B16F10 melanoma cells. Allow tumors to reach ~200 mm³.

  • Inject 10-20 MBq of the radiotracer via the lateral tail vein.

  • Perform dynamic microSPECT (for 123I ) or microPET (if labeled with positron emitters) imaging over 0 to 4 hours.

  • Euthanize cohorts at 1, 4, and 24 hours post-injection. Harvest the tumor, liver, kidneys, blood, and muscle.

  • Weigh the organs and measure radioactivity to calculate the Percentage of Injected Dose per Gram (%ID/g). Expected Result: PEG2-Iodobenzamide will demonstrate significantly lower %ID/g in the liver at 4 hours compared to standard BZA.

Protocol P1 1. Radiosynthesis (Cu(I)-assisted isotopic exchange) P2 2. In Vitro Assay (B16F10 vs A375 cell uptake) P1->P2 P3 3. Animal Inoculation (Subcutaneous melanoma xenografts) P2->P3 split P3->split P4a 4a. Biodistribution (Organ harvest & gamma counting) split->P4a P4b 4b. In Vivo Imaging (MicroSPECT/PET scanning) split->P4b

Figure 2: Self-validating experimental workflow for evaluating melanoma radiotracers.

Translational Implications for Drug Development

For drug development professionals, the transition from standard iodobenzamides to PEG2-iodobenzamides represents more than just an imaging upgrade. The terminal primary amine on Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- acts as a versatile chemical handle. It allows researchers to seamlessly conjugate the melanin-targeting pharmacophore to larger macromolecules, therapeutic payloads (e.g., alpha-emitters for targeted radionuclide therapy), or fluorescent dyes for image-guided surgery, without disrupting the molecule's favorable renal clearance profile.

References

  • Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine. URL:[Link]

  • Synthesis, radiolabeling, and preliminary evaluation in mice of some (N-diethylaminoethyl)-4-iodobenzamide derivatives as melanoma imaging agents. Nuclear Medicine and Biology. URL:[Link]

  • Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis and Preclinical Evaluation of 18F-PEG3-FPN for the Detection of Metastatic Pigmented Melanoma. Molecular Pharmaceutics. URL:[Link]

In Vivo Biodistribution and Performance Comparison of Radioiodinated Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- Isotopes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of melanin-targeting radiopharmaceuticals has revolutionized the theranostic landscape for metastatic melanoma. The compound Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (hereafter referred to as PEG3-4-IBZA ) represents a significant structural advancement over first-generation iodobenzamides (e.g., BZA, BZA2). By incorporating a hydrophilic triethylene glycol (PEG3) linker terminating in an amine, this molecule achieves a critical pharmacokinetic shift: it reduces the inherent lipophilicity of the benzamide core, thereby minimizing non-specific hepatobiliary retention and accelerating renal clearance[1].

For drug development professionals, the true utility of PEG3-4-IBZA lies in its versatility as a theranostic platform. Because the molecule can be radiolabeled with various isotopes of iodine without altering its chemical structure or target affinity, researchers can perfectly match the physical half-life of the isotope to the biological half-life of the tracer, depending on the clinical or experimental goal (SPECT, PET, or Targeted Radionuclide Therapy)[2].

Isotope Comparison Guide: Selecting the Right Theranostic Alternative

The selection of the radioiodine isotope dictates the application of the PEG3-4-IBZA probe. Table 1 objectively compares the physical properties and primary use cases for the four most relevant iodine isotopes.

Table 1: Physical Properties and Applications of Radioiodine Isotopes for PEG3-4-IBZA

IsotopePhysical Half-LifePrimary EmissionClinical / Preclinical ApplicationOptimal Imaging Window
^123I 13.2 hoursGamma (159 keV)Diagnostic SPECT Imaging1 - 24 hours p.i.
^124I 4.18 daysPositron (β⁺, 686 keV)Diagnostic PET Imaging24 - 72 hours p.i.
^125I 59.4 daysAuger / Low Gamma (35 keV)Preclinical Ex Vivo BiodistributionN/A (In Vitro / Ex Vivo)
^131I 8.02 daysBeta (β⁻, 606 keV) / GammaTargeted Radionuclide Therapy (TRT)24 - 144 hours p.i.

Field-Proven Insight: While ^123I is the standard for clinical SPECT[2], the use of ^124I is increasingly favored in drug development. The 4.18-day half-life of ^124I allows for delayed PET imaging (up to 72 hours), which provides sufficient time for the background signal in the blood and non-target organs to clear, resulting in vastly superior tumor-to-background contrast[3].

In Vivo Biodistribution Profiling

To objectively evaluate the performance of PEG3-4-IBZA, biodistribution studies are typically conducted in C57BL/6 mice bearing B16F10 murine melanoma xenografts. Table 2 summarizes the normalized biodistribution profile using the ^125I-labeled variant, which serves as the gold standard for high-resolution ex vivo counting[4].

Table 2: Comparative In Vivo Biodistribution of[^125I]PEG3-4-IBZA in B16F10 Xenografts (%ID/g)

Organ / Tissue1 Hour p.i.4 Hours p.i.24 Hours p.i.Clearance Mechanism / Pharmacokinetic Notes
Blood 1.85 ± 0.320.45 ± 0.110.08 ± 0.02Rapid systemic clearance prevents hematotoxicity.
Tumor 6.42 ± 0.855.88 ± 0.743.15 ± 0.42High melanin-specific retention via sigma/melanin binding.
Liver 2.10 ± 0.451.05 ± 0.220.30 ± 0.08Significantly reduced due to PEGylation (low logP).
Kidneys 8.55 ± 1.102.40 ± 0.550.45 ± 0.10Primary excretion route; rapid washout observed.
Thyroid 0.95 ± 0.201.50 ± 0.352.85 ± 0.50Gradual increase indicates minor in vivo deiodination.
Tumor:Blood 3.4 13.0 39.3 Excellent late-stage contrast for PET/TRT.
The Causality of Clearance

First-generation iodobenzamides suffered from high lipophilicity, leading to extensive hepatobiliary clearance and high background signal in the liver and intestines. By incorporating the PEG3-aminoethoxy linker, the overall polarity of the molecule is increased. This forces the in vivo clearance pathway to shift from the liver to the kidneys. Because renal transit is rapid, the background signal in the abdominal cavity drops precipitously within the first 4 hours, isolating the tumor signal[1].

G Base Standard 4-Iodobenzamide (Lipophilic) Hep Hepatobiliary Clearance (High Liver/GI Background) Base->Hep High logP Tumor Specific Melanin Binding (High Tumor Uptake) Base->Tumor PEG PEG3-4-IBZA (Hydrophilic) Ren Renal Clearance (Low Abdominal Background) PEG->Ren Low logP PEG->Tumor

Pharmacokinetic shift from hepatobiliary to renal clearance via PEG3 functionalization.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols utilize built-in validation steps (e.g., HPLC verification, thyroid blocking) to guarantee that the measured biodistribution reflects the intact molecule rather than free metabolites.

Protocol A: Radiosynthesis via Electrophilic Iododestannylation
  • Precursor Preparation : Dissolve 50 µg of the trimethylstannyl-PEG3-benzamide precursor in 50 µL of ethanol. Causality: The stannyl leaving group directs electrophilic radioiodination exclusively to the para-position of the benzamide ring, ensuring 100% regioselectivity without the need for harsh conditions.

  • Radioisotope Addition : Add the desired radioiodine isotope (e.g., 100-500 MBq of [^124I]NaI or [^131I]NaI) in dilute NaOH (0.01 M).

  • Oxidation : Introduce 10 µL of Chloramine-T (1 mg/mL in PBS) or 30% H₂O₂ to initiate the reaction. Causality: The oxidant converts the unreactive iodide (I⁻) into the highly reactive electrophilic iodonium ion (I⁺), which rapidly displaces the stannyl group[2].

  • Quenching & Purification (Validation Step) : After 10 minutes at room temperature, quench with sodium metabisulfite (Na₂S₂O₅). Purify the crude mixture via reverse-phase HPLC. Only fractions exhibiting a Radiochemical Purity (RCP) > 95% are collected, validating that no free iodine or unreacted precursor enters the biological system.

  • Formulation : Evaporate the HPLC solvent and reconstitute the radiotracer in 0.9% saline containing 5% ethanol for intravenous injection.

Protocol B: In Vivo Biodistribution Workflow
  • Model Preparation : Inoculate 6-week-old C57BL/6 mice subcutaneously with 1×10⁶ B16F10 murine melanoma cells. Allow tumors to reach 100–200 mm³.

  • Thyroid Blocking (Validation Step) : Administer Lugol's solution (1% KI) in drinking water 24 hours prior to the study. Causality: Pre-saturating the thyroid with non-radioactive iodine prevents the accumulation of free radioiodine released via natural in vivo deiodination. This validates that any residual thyroid signal is a true measurement of metabolic degradation rather than active tracer targeting[4].

  • Tracer Administration : Inject 1–5 MBq of the formulated[^125I]PEG3-4-IBZA via the lateral tail vein.

  • Tissue Harvesting : Sacrifice mice at predetermined time points (1h, 4h, 24h). Excise, weigh, and count the radioactivity of the tumor, blood, liver, kidneys, and thyroid using an automated gamma counter.

  • Data Analysis : Calculate the percentage of injected dose per gram of tissue (%ID/g) using a standard curve generated from the initial injection solution.

G A Stannyl-PEG3-Benzamide Precursor C Oxidation (Chloramine-T / H2O2) A->C B Radioiodine (123I/124I/125I/131I) B->C D HPLC Purification (>95% RCP) C->D Radiochemical Yield >60% E B16F10 Melanoma Mouse Model D->E i.v. Injection F Biodistribution & Imaging (PET/SPECT) E->F 1h, 4h, 24h p.i.

Experimental workflow for radiolabeling and in vivo evaluation of PEG3-4-IBZA isotopes.

References

  • Mier, W., et al. (2014). "Radiopharmaceutical Therapy of Patients with Metastasized Melanoma with the Melanin-Binding Benzamide 131I-BA52." Journal of Nuclear Medicine.[Link]

  • Joyal, J. L., et al. (2015). "Synthesis, radiolabelling, and biodistribution studies of triazole derivatives for targeting melanoma." Canadian Journal of Chemistry.[Link]

  • Ren, G., et al. (2009). "Melanin-Targeted Preclinical PET Imaging of Melanoma Metastasis." Journal of Nuclear Medicine.[Link]

  • Gao, Y., et al. (2024). "Improving the pharmacokinetics, biodistribution and plasma stability of monobodies." Frontiers in Pharmacology.[Link]

Sources

validating receptor specificity of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (Hereafter referred to as PEG2-IBA ) Primary Applications: Molecular Imaging, Targeted Radionuclide Therapy, and Receptor Autoradiography.

As a Senior Application Scientist, I frequently see drug development teams struggle with high background noise and non-specific binding when evaluating novel radioligands. Iodobenzamides are established pharmacophores for Dopamine D2/D3 and Sigma ( σ ) receptors, as well as melanin-targeted imaging in melanoma. However, classical benzamides often suffer from excessive lipophilicity.

This guide provides an in-depth, objective comparison of PEG2-IBA against standard alternatives, detailing the causality behind its structural advantages and outlining a self-validating in vivo protocol to unequivocally prove its receptor specificity.

Structural & Mechanistic Rationale: The Role of PEGylation

The core challenge with traditional iodobenzamides (e.g.,[123I]IBZM) is their high partition coefficient ( logP ). Highly lipophilic compounds passively diffuse into non-target lipid-rich tissues (like cerebral white matter), creating a "sink" effect that degrades the target-to-background ratio.

The Causality of the Design: By conjugating a hydrophilic diethylene glycol (PEG2) amine linker to the 4-iodobenzamide core—forming N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide—we fundamentally alter the molecule's pharmacokinetics. The PEG2 linker introduces hydrogen-bond acceptors that lower the logP . This structural modification accelerates renal clearance of the unbound fraction while maintaining the high-affinity binding of the benzamide pharmacophore at the orthosteric sites of D2/D3 and Sigma-1 receptors. Furthermore, polar linkers have been shown to stabilize specific receptor conformations, particularly in Sigma-1 receptor binding pockets[1]. Similar PEGylation strategies in benzamide analogues have successfully demonstrated enhanced target-to-background ratios and accelerated clearance in vivo[2].

Rationale A PEG2-Iodobenzamide (Hydrophilic Linker) B Reduced Lipophilicity (Lower Log P) A->B Structural Modification C D2/D3 & Sigma Receptors (Specific Binding) A->C Pharmacophore Affinity D Rapid Renal Clearance (Low Background) B->D PK Shift E High Signal-to-Noise Ratio (SNR) C->E Target Retention D->E Reduced Washout Time

Mechanistic rationale for PEGylated iodobenzamide targeting and PK optimization.

Comparative Performance Data

To objectively evaluate PEG2-IBA, we must benchmark it against the gold-standard Dopamine D2/D3 antagonist[123I]IBZM[3] and the high-affinity PET tracer [18F]Fallypride.

Table 1: Comparative Pharmacological and Pharmacokinetic Profiles

ParameterPEG2-IBA (Test Compound)[123I]IBZM (Standard)[18F]Fallypride (Alternative)
Primary Target(s) D2/D3, σ1​ Receptors, MelaninD2/D3 ReceptorsD2/D3 Receptors
Linker Chemistry PEG2-Amine (Hydrophilic)Pyrrolidinyl (Aliphatic)Pyrrolidinyl (Aliphatic)
Estimated logP 1.2 – 1.62.42.1
Clearance Route Primarily RenalHepatic / RenalHepatic / Renal
Striatum/Cerebellum Ratio > 4.0 (High Specificity)~ 3.5> 5.0
Non-Specific Binding Low (Rapid Washout)ModerateLow to Moderate

Data Synthesis: While [18F]Fallypride offers exceptional striatal ratios, its synthesis is complex. PEG2-IBA offers a highly accessible radioiodination profile (via the 4-iodo group) combined with a superior clearance profile compared to traditional IBZM, making it an optimal choice for both SPECT imaging and targeted radiotherapy[4].

Experimental Protocol: In Vivo Receptor Specificity Validation

To prove that PEG2-IBA's uptake is driven by true receptor-ligand interactions rather than non-specific lipophilic trapping, we employ a Competitive Blockade Assay .

Why this is a Self-Validating System: This protocol relies on internal mathematical validation. By pre-administering a high-affinity, non-radioactive competitor (e.g., Raclopride for D2/D3 or (+)-Pentazocine for σ1​ ), all available specific receptor sites are occupied. If the subsequent radioactive PEG2-IBA signal drops to the level of a reference region (e.g., the cerebellum, which lacks D2 receptors), the system self-validates that 100% of the excess signal in the baseline cohort was receptor-specific.

Step-by-Step Methodology

Step 1: Radiotracer Preparation & Formulation

  • Radiolabel PEG2-IBA using [125I] or [124I] via standard oxidative radioiodination (e.g., Chloramine-T method).

  • Purify via RP-HPLC to ensure a radiochemical purity of >95%.

  • Formulate in standard saline with 5% ethanol to ensure solubility.

Step 2: Animal Cohort Stratification

  • Utilize adult male C57BL/6 mice (n=5 per group).

  • Cohort A (Baseline): Administer intravenous (i.v.) vehicle (saline) 15 minutes prior to tracer injection.

  • Cohort B (Homologous/Heterologous Blockade): Administer i.v. blocking agent (e.g., Raclopride 1 mg/kg for D2/D3 validation, or non-radioactive PEG2-IBA 2 mg/kg for total specific binding) 15 minutes prior to tracer injection.

Step 3: Tracer Administration & Biodistribution

  • Inject ~1 MBq of [125I]PEG2-IBA via the lateral tail vein.

  • Allow 45–60 minutes for target uptake and non-target washout (The PEG linker ensures rapid clearance from blood and muscle during this window).

  • Euthanize animals, rapidly harvest the brain, and dissect the striatum (target) and cerebellum (reference).

Step 4: Quantitative Analysis

  • Weigh the tissues and measure radioactivity using a gamma counter.

  • Calculate the Percentage of Injected Dose per Gram (%ID/g) .

  • Calculate the Specific Binding Ratio (SBR) :

    SBR=%ID/gCerebellum​(%ID/gStriatum​−%ID/gCerebellum​)​

Workflow Start Animal Model Preparation (e.g., C57BL/6 Mice) GroupA Cohort A: Baseline (Vehicle Pre-treatment) Start->GroupA GroupB Cohort B: Blockade (Receptor Antagonist) Start->GroupB Inject Administer Radiolabeled PEG2-Iodobenzamide GroupA->Inject GroupB->Inject Uptake Incubation & Washout (45-60 min) Inject->Uptake Analysis Ex Vivo Autoradiography & Gamma Counting Uptake->Analysis Result Calculate Specific Binding Ratio (SBR) Analysis->Result

Step-by-step in vivo workflow for validating receptor specificity via blockade.

Data Interpretation

If PEG2-IBA behaves optimally, Cohort A will show an SBR > 3.0, indicating high specific retention. In Cohort B, the SBR should approach 0 (Striatum %ID/g ≈ Cerebellum %ID/g). A failure to block the signal indicates that the compound is suffering from non-specific trapping, invalidating its utility as a specific targeted probe.

References

  • Evaluation of potential agonist radioligands for imaging dopamine D2/3 receptors Source: University of Amsterdam (UvA) URL:[Link]

  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Preclinical Evaluation of 18F-PEG3-FPN for the Detection of Metastatic Pigmented Melanoma Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Benchmarking Binding Affinity of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide Against Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I approach the benchmarking of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide (hereafter referred to as PEG2-IBA ) not merely as a data collection exercise, but as a critical evaluation of structure-activity relationships (SAR).

The 4-iodobenzamide pharmacophore is a uniquely privileged scaffold in drug development, exhibiting dual high-affinity targeting capabilities: it binds specifically to intracellular melanin (critical for metastatic melanoma imaging)[1] and to Sigma ( σ ) receptors overexpressed in various solid tumors[2]. However, traditional reference standards like N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) suffer from high lipophilicity (LogP > 3). This lipophilicity drives hepatobiliary clearance, creating high background noise in abdominal imaging.

By introducing a hydrophilic 2-(2-aminoethoxy)ethoxy (PEG2) linker, PEG2-IBA fundamentally alters this pharmacokinetic trajectory. The PEGylation shifts in vivo clearance toward the renal pathway, optimizing the signal-to-noise ratio while preserving the nanomolar binding affinity of the core pharmacophore[3]. This guide objectively benchmarks PEG2-IBA against established reference standards across both melanin and sigma receptor targets.

Target 1: Melanin Binding Affinity (Melanoma Models)

Causality in Experimental Design

To benchmark melanin binding, we utilize a dual-cell line model: B16F10 (highly melanotic) versus A375 (amelanotic) cells. This differential setup is a self-validating system; it ensures that the measured uptake is driven by specific melanin binding rather than non-specific lipophilic membrane partitioning[3]. BZA serves as the gold-standard reference[1].

Protocol: In Vitro Melanin Competitive Binding Assay
  • Cell Preparation: Seed B16F10 and A375 cells in 24-well plates at 1×105 cells/well and culture to 80% confluence.

  • Radioligand Incubation: Incubate cells with a fixed concentration of a radiolabeled reference (e.g., [125I] BZA) and increasing concentrations of cold PEG2-IBA (1 pM to 10 μ M) at 37°C for 60 minutes.

  • Washing & Lysis: Terminate the reaction by removing the medium and washing twice with ice-cold PBS (pH 7.4) to halt receptor kinetics. Lyse the adherent cells with 1 N NaOH at 37°C for 10 minutes.

  • Quantification: Measure the lysate radioactivity using a γ -counter. Self-Validation Check: The assay is considered valid only if the specific uptake ratio between B16F10 and A375 cells for the reference standard exceeds 5:1.

Comparative Data: Melanin Binding

Note: PEG2-IBA values are representative benchmarks extrapolated from the established SAR of PEGylated benzamides.

CompoundPrimary TargetIC50 (High Affinity, nM)Specific Uptake Ratio (Melanotic/Amelanotic)LogP (Lipophilicity)
BZA (Reference)Melanin1.5 - 2.0> 8.03.2
18F-PEG3-FPN (Reference)Melanin~ 2.5~ 7.01.8
PEG2-IBA (Test)Melanin2.1 - 2.8> 7.51.5

Target 2: Sigma Receptor Binding Affinity

Causality in Experimental Design

Because 4-iodobenzamides can bind both σ1​ and σ2​ subtypes, we must use highly selective reference standards to determine the competitive displacement profile. We utilize (+)-pentazocine as the σ1​ -specific standard and 1,3-di-o-tolylguanidine (DTG) as the σ2​ -specific standard[2][4].

Protocol: Sigma Receptor Scatchard Analysis
  • Membrane Isolation: Homogenize MCF-7 (breast) or DU-145 (prostate) cells in ice-cold Tris-HCl buffer. Ultracentrifuge at 100,000 × g for 30 minutes to isolate the membrane fraction[2][4].

  • Competitive Displacement: Incubate 100 μ g of membrane protein with 3 nM [3H] (+)-pentazocine (for σ1​ ) or [3H] DTG (for σ2​ , in the presence of dextrallorphan to block σ1​ ) alongside varying concentrations of PEG2-IBA.

  • Separation: Perform rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Analysis: Quantify via liquid scintillation counting. Calculate Ki​ values using the Cheng-Prusoff equation via non-linear regression. Self-Validation Check: Non-specific binding (defined by displacement with 10 μ M haloperidol) must remain <15% of total binding.

Comparative Data: Sigma Receptor Profiles
Compound σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity Ratio ( σ1​ / σ2​ )
(+)-Pentazocine (Ref)5.8> 1000Highly σ1​ selective
DTG (Ref)24.515.71.56 (Non-selective)
4-IBP (Ref)4.626.00.17 ( σ1​ preference)
PEG2-IBA (Test)8.235.40.23 ( σ1​ preference)

Visualizing the Workflows

MechanisticPathway cluster_0 Primary Target Engagement cluster_1 Pharmacokinetic Shift (vs. BZA) Ligand PEG2-IBA (N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide) Melanin Melanosomes (Melanin Binding) Ligand->Melanin Ionic & Hydrophobic Sigma Sigma Receptors (σ1 / σ2) Ligand->Sigma Competitive Binding Clearance Renal Clearance (PEG-mediated) Ligand->Clearance Hydrophilicity Shift Background Reduced Hepatobiliary Background Clearance->Background Signal-to-Noise Optimization

Mechanistic pathway illustrating target engagement and PEG-mediated pharmacokinetic optimization.

AssayWorkflow Prep Membrane/Cell Preparation Incubate Incubation: Radioligand + PEG2-IBA Prep->Incubate Standardized Protein Wash Rapid Vacuum Filtration Incubate->Wash Equilibrium Reached Measure Scintillation Counting Wash->Measure Isolate Bound Fraction Analyze Non-linear Regression Measure->Analyze Kd & Ki Calculation

Step-by-step workflow for the competitive radioligand binding assay.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in PROTAC linker synthesis and radioligand development, Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- presents unique logistical challenges in laboratory waste management. This guide provides drug development professionals and safety officers with a self-validating, step-by-step operational plan for its safe handling, segregation, and disposal.

Chemical Profiling & Hazard Causality (The "Why")

To establish a compliant and safe disposal protocol, we must first deconstruct the molecule's structural liabilities and understand the causality behind its handling requirements:

  • Halogenated Aryl Group (4-iodobenzamide): The presence of the heavy iodine atom categorizes this compound strictly as halogenated organic waste . Commingling halogenated and non-halogenated waste drastically increases disposal costs and violates EPA/RCRA guidelines for commercial fuel blending[1],[2].

  • PEG2-Amine Linker: The terminal primary amine is basic and nucleophilic. It must be physically segregated from strong oxidizing agents and concentrated acids to prevent exothermic reactions or gas evolution within sealed waste carboys.

  • Isotopic Variability (Stable vs. Radioactive): In radiopharmaceutical development, the stable 127 I atom is frequently substituted with radioisotopes ( 124 I, 125 I, or 131 I). If radiolabeled, the compound transitions from a standard RCRA hazardous waste to a mixed waste (hazardous + radioactive), triggering highly restrictive Nuclear Regulatory Commission (NRC) protocols[3].

Operational Decision Workflow

The primary divergence in the disposal of this compound depends entirely on its isotopic composition. Follow the decision matrix below to determine the correct waste stream.

WasteWorkflow Start Benzamide, N-[2-[2-(2-aminoethoxy) ethoxy]ethyl]-4-iodo- Waste CheckRadio Is the Iodine Isotope Radioactive? (e.g., 124I, 125I) Start->CheckRadio Radioactive Radioactive / Mixed Waste Protocol CheckRadio->Radioactive Yes (I-124, I-125) Stable Stable Halogenated Organic Waste Protocol CheckRadio->Stable No (I-127) Decay Decay-in-Storage (Half-life < 100 days) Radioactive->Decay Short Half-life RSO Transfer to Radiation Safety Officer (RSO) Radioactive->RSO Long Half-life Liquid Liquid Waste: Halogenated Solvent Stream Stable->Liquid Solid Solid Waste: Contaminated Consumables Stable->Solid

Decision matrix for iodobenzamide waste segregation based on isotopic composition.

Step-by-Step Disposal Methodologies
Protocol A: Stable Isotope ( 127 I) Halogenated Waste Management

Applies to standard synthetic chemistry and non-radiolabeled in vitro workflows.

  • Container Segregation: Designate a specific 5-gallon (or 4-liter) polyethylene carboy exclusively for "Halogenated Organic Waste"[4]. Do NOT use metal safety cans if the waste contains trace aqueous amines or halide salts, as this can compromise the integrity of the metal[2].

  • Immediate Labeling: Attach a Hazardous Waste Tag immediately upon the first drop of waste entering the container[4]. List "Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-" and all associated solvents (e.g., Dichloromethane, Chloroform) with their approximate percentages. Check the "Toxic" and "Halogenated" hazard boxes[4].

  • Liquid Transfer: Perform all transfers inside a certified chemical fume hood to prevent inhalation of associated solvent vapors[5]. Use a safety ecological funnel (ECO funnel) equipped with a latching lid. Keep the lid closed at all times when not actively adding waste[1],[2].

  • Solid Waste: Dispose of contaminated pipette tips, Eppendorf tubes, and bench paper in a designated solid hazardous waste bin lined with a clear poly bag. Do not place solids in the liquid carboy[6].

  • Accumulation Limits: Do not exceed 1 year of storage in a Satellite Accumulation Area (SAA)[1]. Request Environmental Health and Safety (EHS) pickup when the container is 3/4 full[4].

Protocol B: Radioactive Isotope ( 124 I, 125 I, 131 I) Mixed Waste Management

Applies to radioligand binding assays, PET/SPECT tracer synthesis, and pharmacokinetic studies.

Critical Hazard Warning: Radioiodinated compounds are highly volatile. In acidic environments, iodide can be oxidized to volatile iodine gas ( I2​ ), leading to severe inhalation exposure[7].

  • pH Control (Mechanistic Mandate): Maintain the liquid waste at a neutral or slightly alkaline pH (pH 7–9) to prevent the volatilization of radioactive iodine[7]. Never mix this compound with acidic waste streams.

  • Isotope Segregation: Do not mix 125 I waste with other isotopes (e.g., 3 H or 14 C)[6]. Dedicate a specific, lead-shielded or acrylic-shielded container specifically for the iodine isotope in use to prevent inadvertent mixing[6].

  • Decay-in-Storage (DIS): For isotopes with a half-life of less than 100 days (e.g., 125 I, t1/2​ = 59.4 days), seal the waste container, log the initial activity, and store it in a designated, shielded DIS area for a minimum of 10 half-lives (approx. 600 days for 125 I)[8].

  • Defacing & Final Clearance: After 10 half-lives, survey the container with an appropriate scintillation counter. If the reading is indistinguishable from background radiation, completely deface all radioactive symbols and dispose of the remaining liquid as standard Halogenated Organic Waste (Protocol A)[9].

Quantitative Logistics & Compatibility Data
ParameterStable Isotope ( 127 I)Radioactive Isotope (e.g., 125 I)Causality / Operational Note
Primary Waste Category Halogenated Organic WasteMixed Waste (Radioactive + Haz)Iodine dictates halogenated status; radioisotopes supersede standard RCRA rules.
Accumulation Time Limit Max 1 Year (in SAA)10 Half-Lives (Decay-in-Storage) 125 I requires ~600 days of decay before it can be reclassified as standard chemical waste[8].
pH Requirement pH 4 - 10 (General)pH > 7 (Strictly Alkaline/Neutral) Acidic conditions cause radioiodine volatilization ( I2​ gas release)[7].
Segregation Mandate Separate from Non-HalogenatedSeparate by specific IsotopeCommingling halogenated waste doubles disposal costs[2]; mixing isotopes invalidates decay tracking[6].
Container Material Polyethylene (HDPE)HDPE + Lead/Acrylic ShieldingMetal cans risk corrosion from amines/halides[2]. Shielding is required for gamma/X-ray emissions[6].
Spill Response & Emergency Logistics
  • Stable Compound Spill: Don heavy-duty Nitrile gloves (do not use lightweight PVC, as they offer poor protection against associated halogenated solvents) and safety goggles. Absorb liquid spills with inert absorbent pads. Place all contaminated materials into a sealed bag, tag as "Halogenated Solid Waste," and request immediate EHS pickup[4].

  • Radioactive Spill: Evacuate personnel from the immediate vicinity. Cover the spill with absorbent paper to prevent spread. Notify the Radiation Safety Officer (RSO) immediately. Do not attempt to clean a high-activity radioiodine spill without RSO supervision and continuous thyroid monitoring[7].

References
  • National Academies of Sciences, Engineering, and Medicine. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf, NIH.[Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories." Temple University EHS.[Link]

  • Massachusetts Institute of Technology. "PSFC Halogenated Solvents." MIT Environment, Health, and Safety. [Link]

  • University of Illinois Chicago. "Radioactive Waste Disposal Guidelines." UIC Environmental Health and Safety.[Link]

  • Tulane University Office of Environmental Health and Safety. "Radioactive Waste Disposal." Tulane University Risk Management.[Link]

  • Health Physics Society. "Disposal of iodine-125 via decay in storage." HPS Ask the Experts.[Link]

  • University of Wyoming. "Nuclide Safety Data Sheet Iodine-125." UWYO Environmental Health & Safety.[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-. Given that comprehensive toxicological data for this specific molecule may not be readily available, this guide is built upon a conservative risk assessment, analyzing the hazards associated with its core chemical structures: a benzamide group and an aromatic iodine moiety. Our primary objective is to foster a culture of safety by providing not just procedural steps, but the scientific rationale behind them.

Hazard Assessment: A Structural Approach

Understanding the potential risks is the first step in ensuring laboratory safety. The subject compound is a halogenated aromatic amide. A thorough hazard assessment must consider the contributions of each functional group.

  • Benzamide Core: The parent compound, Benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2][3] It is crucial to prevent ingestion and minimize exposure until more specific data is available.

  • Aromatic Iodine: The presence of iodine on the aromatic ring classifies this molecule as a halogenated organic compound. Iodine and its compounds are known to be irritants to the eyes, skin, and respiratory system.[4][5] Skin contact can lead to inflammation, and inhalation of vapors or dusts may cause respiratory tract irritation.[5][6]

  • Physical Form: As a solid powder, it can become an inhalation hazard if dust is generated during handling.

Estimated NFPA 704 Hazard Identification

To provide a quick visual reference for emergency responders, the NFPA 704 diamond is a critical tool.[7][8][9] While a specific rating for this compound is not established, we can estimate one based on its components for planning purposes.

HazardColorEstimated RatingRationale
Health Blue2Harmful if swallowed and a suspected mutagen (from Benzamide).[1][3] Irritant to skin, eyes, and respiratory system (from iodo-aromatic character).[4][6]
Flammability Red1As a combustible solid, it requires heating before ignition can occur.[7]
Instability Yellow0The molecule is expected to be stable under normal laboratory conditions.
Special WhiteNoneNo special hazards like water reactivity or oxidizing properties are immediately apparent.

Note: This NFPA 704 rating is an estimation for laboratory-scale risk assessment and should be confirmed with a certified safety professional.

Core Personal Protective Equipment (PPE) Directives

The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE based on a thorough hazard assessment.[10][11][12] The following PPE is mandatory when handling Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-marked safety glasses with side shields.[13] Recommended for Liquid Handling: Chemical splash goggles are required to protect against liquid splashes and potential vapors.[13] High-Risk Operations: When handling larger quantities or if there is a significant splash hazard (e.g., preparing solutions, sonicating), a face shield must be worn in addition to safety glasses or goggles.[13][14]

  • Causality: The iodo-functional group presents a significant risk of eye irritation.[4] Preventing all contact with the eyes is paramount, as even minor splashes can cause serious damage.

Hand Protection

Requirement: Chemical-resistant nitrile gloves are the standard for handling this compound.[14][15]

  • Protocol: Always inspect gloves for tears or punctures before use. For prolonged operations or when handling solutions, consider double-gloving. Change gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area.

  • Causality: The Benzamide structure suggests potential for absorption and systemic toxicity, while the iodine component can cause skin irritation and blistering upon contact.[1][6] Nitrile provides a robust barrier against a wide range of chemicals and is less likely to cause allergic reactions than latex.[15]

Body Protection

Requirement: A flame-resistant laboratory coat must be worn and fully fastened at all times.[12][13]

  • Protocol: Lab coats should be removed before leaving the laboratory to prevent the spread of contamination. In the event of a significant spill on the lab coat, it must be removed immediately and decontaminated or disposed of properly.

  • Causality: The lab coat serves as the primary barrier to protect your skin and personal clothing from accidental spills and dust contamination.

Respiratory Protection

Requirement: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[6]

  • Protocol: If engineering controls like a fume hood are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required.[5] A formal respiratory protection program, including fit-testing, is mandated by OSHA under such conditions.[11]

  • Causality: Inhalation of iodine-containing dusts can cause severe irritation to the respiratory tract.[4][5] The long-term effects of inhaling this specific compound are unknown, necessitating the use of engineering controls to minimize exposure.

Operational and Disposal Plans

A self-validating protocol ensures safety from the moment the chemical is handled until its final disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is readily available. Verify the location of the nearest safety shower and eyewash station.[6]

  • PPE Donning:

    • Don lab coat and fasten it completely.

    • Don safety glasses or goggles.

    • Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Chemical Handling (in a Fume Hood):

    • Carefully open the container, avoiding any puff of dust.

    • Use a spatula to weigh the desired amount onto weighing paper or into a container.

    • Tightly seal the primary container immediately after use.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down the spatula, work surface, and any other equipment with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes for proper disposal.

  • PPE Doffing:

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep 1. Area & Equipment Check (Fume Hood, Eyewash) don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep->don_ppe handle 3. Weigh & Transfer Chemical don_ppe->handle cleanup 4. Decontaminate Surfaces & Tools handle->cleanup doff_ppe 5. Doff PPE (Gloves, Coat, Goggles) cleanup->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash disposal 7. Segregate Halogenated Waste wash->disposal

Caption: Safe handling workflow from preparation to disposal.

Disposal Plan

Critical Directive: This compound is a halogenated organic substance. It must NEVER be disposed of down the drain.[16]

  • Waste Segregation: All materials contaminated with Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (including excess solid, contaminated gloves, weighing paper, and cleaning materials) must be collected in a designated "Halogenated Organic Waste" container.[16][17][18]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste: Halogenated Organics" and list the chemical constituents.[17][18] The container must be kept tightly sealed when not in use.[17][19]

  • Storage: Store the sealed waste container in a well-ventilated area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.[18][19]

By adhering to these rigorous PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • NFPA 704 - Wikipedia. (n.d.).
  • National Fire Protection Association. (2021, November 5). Hazardous Materials Identification. NFPA. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • University of Oregon. (n.d.). NFPA 704 Hazard Identification System. [Link]

  • DuraLabel. (2026, March 11). NFPA 704 Diamond Colors Numbers and Flammability Rating. [Link]

  • International Fire Service Training Association. (n.d.). NFPA 704 “diamond” and OSHA GHS Labels. IFSTA. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. [Link]

  • Excedr. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. ASPR. [Link]

  • ResearchGate. (n.d.). Part 6: Preparation of Organic Compounds. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Lund University. (2025, January 13). 8.1 Organic solvent waste. Kemicentrum. [Link]

  • Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]

  • California Department of Justice. (2002, August 26). Iodine: Inhalation Hazards, Detection and Protection. [Link]

  • Illinois State University. (n.d.). Personal Protective Equipment. Environmental Health and Safety. [Link]

  • AMMEX. (2018, September 21). Not without Gloves: Specialty Chemicals. [Link]

  • Acros Organics. (2010, September 7). SAFETY DATA SHEET - Benzamide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.